2-cyclopropyl-5-nitro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)9-3-4-10-8(5-9)6-11(12-10)7-1-2-7/h3-7,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVBOWNCUZNLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-cyclopropyl-5-nitro-1H-indole, a valuable building block in medicinal chemistry and drug development. The document outlines plausible synthetic strategies, detailed experimental protocols, and relevant quantitative data.
Executive Summary
The synthesis of this compound can be approached through several key strategies, including the classical Fischer indole synthesis, modern palladium-catalyzed cross-coupling reactions, and the direct nitration of a pre-formed indole ring. This guide will focus on the Fischer indole synthesis as the primary and most direct route, with the palladium-catalyzed Larock indole synthesis and a nitration approach presented as viable alternatives. Each method is detailed with experimental procedures, reagent specifications, and expected outcomes to assist researchers in the practical application of these synthetic pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 952664-85-6[1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol [1] |
| Appearance | Yellow to brown solid (predicted) |
| Purity | 97% (as commercially available)[1] |
Table 2: Summary of Proposed Synthetic Routes
| Route | Key Transformation | Starting Materials | Key Reagents |
| 1. Fischer Indole Synthesis | Condensation and cyclization | (4-nitrophenyl)hydrazine, Cyclopropyl methyl ketone | Acetic acid, Hydrochloric acid |
| 2. Larock Indole Synthesis | Palladium-catalyzed annulation | 2-Iodo-5-nitroaniline, Cyclopropylacetylene | Pd(OAc)₂, K₂CO₃, LiCl |
| 3. Nitration of 2-cyclopropyl-1H-indole | Electrophilic aromatic substitution | 2-cyclopropyl-1H-indole | Ferric nitrate |
Synthetic Routes and Experimental Protocols
Route 1: Fischer Indole Synthesis (Primary Route)
The Fischer indole synthesis is a robust and well-established method for the formation of the indole ring system.[2] This route involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of this compound, (4-nitrophenyl)hydrazine is reacted with cyclopropyl methyl ketone.
Logical Relationship: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Experimental Protocol:
-
Step 1: Synthesis of (4-nitrophenyl)hydrazine (if not commercially available) A detailed procedure for the synthesis of the hydrochloride salt is as follows:
-
Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) and cool the solution to 0°C.
-
Add a solution of sodium nitrite (717 mg, 10.4 mmol) in water (4 mL) dropwise while maintaining the temperature at 0°C and stir for 1 hour.
-
Slowly add a pre-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL) to the diazonium salt solution.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Collect the resulting yellow-orange precipitate by filtration and wash with ice-cold water until the filtrate is neutral.
-
Dry the precipitate under vacuum to yield (4-nitrophenyl)hydrazine hydrochloride. A similar procedure reported a yield of 39%.
-
-
Step 2: Fischer Indole Synthesis A representative protocol adapted from a similar synthesis of 2,3,3-trimethyl-5-nitro-3H-indole is as follows:[3][4]
-
To a solution of (4-nitrophenyl)hydrazine hydrochloride (1.89 g, 10 mmol) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL), add cyclopropyl methyl ketone (0.84 g, 10 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Based on a similar reaction, this may take several hours.[3]
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Quantitative Data (Anticipated):
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |
| (4-nitrophenyl)hydrazine HCl | 189.60 | 10 | - |
| Cyclopropyl methyl ketone | 84.12 | 10 | - |
| This compound | 202.21 | - | 30-50 (estimated) |
Route 2: Larock Indole Synthesis (Alternative)
The Larock indole synthesis is a powerful palladium-catalyzed method for constructing indoles from o-haloanilines and alkynes.[5][6][7][8][9] This approach offers a modern alternative to the classical Fischer synthesis.
Logical Relationship: Larock Indole Synthesis Workflow
Caption: Catalytic cycle for the Larock Indole Synthesis.
Experimental Protocol (General Procedure):
-
In an oven-dried Schlenk tube, combine 2-iodo-5-nitroaniline (10 mmol), palladium(II) acetate (0.25 mol%), potassium carbonate (5.0 equiv), and lithium chloride (1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent.
-
Add cyclopropylacetylene (2.0 equiv).
-
Heat the reaction mixture at 100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Route 3: Nitration of 2-cyclopropyl-1H-indole (Alternative)
This route involves the synthesis of 2-cyclopropyl-1H-indole followed by a regioselective nitration at the C5 position.
Logical Relationship: Nitration Workflow
Caption: Synthetic workflow for the nitration of 2-cyclopropyl-1H-indole.
Experimental Protocol (Adapted from a similar nitration of N-protected indolines): [10][11]
-
Synthesis of 2-cyclopropyl-1H-indole (if not commercially available): This can be achieved via a Fischer indole synthesis using phenylhydrazine and cyclopropyl methyl ketone under acidic conditions.
-
N-Protection (optional but recommended for selectivity): Protect the nitrogen of 2-cyclopropyl-1H-indole, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like 4-dimethylaminopyridine (DMAP).
-
C5-Nitration: To a solution of N-protected 2-cyclopropyl-1H-indole in a suitable solvent (e.g., acetonitrile), add ferric nitrate and stir at room temperature. Monitor the reaction by TLC.
-
Work-up and Deprotection: Upon completion, quench the reaction with water and extract the product. If N-protected, deprotect using standard conditions (e.g., trifluoroacetic acid for a Boc group). Purify the final product by column chromatography.
Conclusion
This technical guide provides a detailed overview of the synthetic strategies for obtaining this compound. The Fischer indole synthesis is presented as a primary and reliable method. For researchers seeking alternative approaches, the palladium-catalyzed Larock indole synthesis and a regioselective nitration of 2-cyclopropyl-1H-indole offer modern and potentially high-yielding options. The provided experimental protocols and data tables are intended to serve as a valuable resource for the practical synthesis of this important chemical entity in a laboratory setting. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity for specific research and development applications.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. d-nb.info [d-nb.info]
- 10. Item - Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 2-cyclopropyl-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2-cyclopropyl-5-nitro-1H-indole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines reported data for structurally related compounds with predictive models and proposed experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar nitroindole derivatives for potential therapeutic applications.
Chemical Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[1] Its structure features an indole core, which is a common motif in biologically active molecules, substituted with a cyclopropyl group at the 2-position and a nitro group at the 5-position.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 952664-85-6 | [1] |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Not available | - |
Spectral Data (Predicted)
As experimental spectral data for this compound is not published, the following are predicted spectra based on known data for similar compounds and computational models.
1.2.1. Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would likely show characteristic signals for the indole ring protons, the cyclopropyl group protons, and the aromatic protons influenced by the electron-withdrawing nitro group.
-
Indole NH: A broad singlet typically downfield (> 8.0 ppm).
-
Aromatic Protons (C4-H, C6-H, C7-H): These would appear in the aromatic region (7.0-8.5 ppm). The proton at C4 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet, all influenced by the strong deshielding effect of the nitro group at C5.
-
Indole C3-H: A singlet or a doublet with small coupling in the region of 6.5-7.0 ppm.
-
Cyclopropyl Protons: A multiplet for the methine proton and separate multiplets for the non-equivalent methylene protons in the upfield region (0.5-2.0 ppm).
1.2.2. Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show distinct signals for the eleven carbon atoms.
-
Indole Carbons: Resonances for the eight indole carbons, with the carbon bearing the nitro group (C5) and the carbons in its vicinity being significantly affected.
-
Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring in the upfield region.
1.2.3. Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 202. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) leading to a fragment at m/z 156, and further fragmentation of the indole ring and the cyclopropyl substituent.[2]
Experimental Protocols
Proposed Synthesis
Step 1: Synthesis of 2-cyclopropyl-1H-indole
This can be achieved via a palladium-catalyzed cyclization of 2-(cyclopropylethynyl)aniline.[3]
-
Materials: 2-(cyclopropylethynyl)aniline, Palladium(II) acetate (Pd(OAc)₂), TPGS-750-M, water, ethyl acetate, petroleum ether.
-
Procedure:
-
Prepare a suspension of 2-(cyclopropylethynyl)aniline in a 3 wt% aqueous solution of TPGS-750-M in a microwave-safe vial under a nitrogen atmosphere.
-
Add Pd(OAc)₂ (catalytic amount).
-
Seal the vial and heat the reaction mixture using microwave irradiation at 80°C for three cycles of 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a petroleum ether:ethyl acetate (9:1) eluent to yield 2-cyclopropyl-1H-indole as a pale yellow solid.[3]
-
Step 2: Nitration of 2-cyclopropyl-1H-indole
The nitration of the indole ring at the 5-position can be achieved using various nitrating agents. A common method involves the use of nitric acid in acetic acid.
-
Materials: 2-cyclopropyl-1H-indole, fuming nitric acid, acetic acid, ice.
-
Procedure:
-
Dissolve 2-cyclopropyl-1H-indole in glacial acetic acid and cool the solution in an ice bath.
-
Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain this compound.
-
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been reported for this compound, the broader class of 5-nitroindole derivatives has shown promise in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: c-Myc G-Quadruplex Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA. The promoter region of the c-Myc oncogene contains a G-rich sequence that can form a G4 structure. Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to reduced proliferation of cancer cells. Several 5-nitroindole derivatives have been identified as potent c-Myc G-quadruplex binders.[4][5]
Proposed Mechanism of Action:
It is hypothesized that this compound could act as a G-quadruplex stabilizer. The planar indole ring system can stack on the terminal G-quartets of the G4 structure, while the substituents at the 2 and 5 positions could further enhance binding affinity and selectivity. This stabilization would inhibit the binding of transcription factors to the c-Myc promoter, leading to downregulation of c-Myc expression and subsequent cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of c-Myc inhibition by G-quadruplex stabilization.
Antibacterial Activity: NorA Efflux Pump Inhibition
Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. The NorA efflux pump in Staphylococcus aureus is a well-known example. Small molecule inhibitors of NorA can restore the efficacy of antibiotics. Several 2-aryl-5-nitro-1H-indoles have been identified as potent NorA inhibitors.
Proposed Mechanism of Action:
This compound may act as a competitive or non-competitive inhibitor of the NorA efflux pump. By binding to the pump, it could block the antibiotic binding site or induce a conformational change that prevents the transport of antibiotics out of the cell. This would lead to an increased intracellular concentration of the co-administered antibiotic, restoring its antibacterial activity.
Caption: Proposed mechanism of NorA efflux pump inhibition.
Experimental Protocols for Biological Evaluation
G-Quadruplex Stabilization Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of a compound to stabilize a G-quadruplex structure.
-
Materials: FRET-labeled G-quadruplex forming oligonucleotide (e.g., labeled with FAM and TAMRA), Tris-HCl buffer, KCl, this compound stock solution.
-
Procedure:
-
Anneal the FRET-labeled oligonucleotide in Tris-HCl buffer with KCl to form the G-quadruplex structure.
-
In a 96-well plate, add the folded oligonucleotide to buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate at room temperature.
-
Measure the melting temperature (Tm) of the G-quadruplex in the presence and absence of the compound using a real-time PCR machine by monitoring the fluorescence of the FAM donor. An increase in Tm indicates stabilization of the G-quadruplex.
-
NorA Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)
This assay measures the inhibition of ethidium bromide (a substrate of NorA) efflux from bacterial cells.
-
Materials: Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B), Tryptic Soy Broth (TSB), phosphate-buffered saline (PBS), ethidium bromide, glucose, this compound stock solution.
-
Procedure:
-
Grow the S. aureus strain to the mid-logarithmic phase in TSB.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.
-
Load the cells with ethidium bromide in the presence of a sub-inhibitory concentration of this compound (or a known inhibitor like reserpine as a positive control).
-
Energize the efflux by adding glucose.
-
Monitor the fluorescence of the cell suspension over time using a fluorometer. A slower decrease in fluorescence in the presence of the compound compared to the control indicates inhibition of ethidium bromide efflux.
-
Conclusion
This compound represents an under-investigated molecule with significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer and antibacterial agents. This technical guide provides a starting point for researchers by consolidating the available information on related compounds and proposing clear, actionable experimental pathways for its synthesis, characterization, and biological evaluation. Further experimental validation of the predicted properties and proposed mechanisms of action is warranted to fully elucidate the therapeutic potential of this compound.
References
Physicochemical Characterization of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characterization of the novel heterocyclic compound, 2-cyclopropyl-5-nitro-1H-indole. Due to the limited availability of experimental data in public domains, this document focuses on outlining the essential experimental protocols and theoretical considerations necessary for a thorough characterization. It is designed to be a practical resource for researchers initiating studies on this molecule, offering detailed methodologies for determining its key physicochemical properties, acquiring spectroscopic data, and elucidating its structural features. This guide also presents a potential synthetic route and discusses the expected biological context based on related nitroindole compounds. All quantitative data presented are based on theoretical calculations or are placeholders for experimental determination, structured in clear tabular formats for ease of reference.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of a cyclopropyl group at the 2-position and a nitro group at the 5-position of the indole ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles. The nitro group, a strong electron-withdrawing moiety, is a known pharmacophore in various antimicrobial and anticancer agents, often mediating its effect through bioreduction. The cyclopropyl ring can enhance binding affinity to biological targets and improve pharmacokinetic properties. A comprehensive physicochemical characterization is the foundational step in the drug discovery and development process for this compound, enabling a deeper understanding of its behavior and potential as a therapeutic agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for this compound. Note: Experimental values are not currently available in the public literature; therefore, this table serves as a template for data collection.
| Property | Value | Method |
| IUPAC Name | This compound | - |
| CAS Number | 952664-85-6 | - |
| Molecular Formula | C₁₁H₁₀N₂O₂ | - |
| Molecular Weight | 202.21 g/mol | - |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Boiling Point | To be determined | Thermogravimetric Analysis (TGA) |
| Solubility | To be determined | Kinetic/Thermodynamic Solubility Assay |
| pKa | To be determined | Potentiometric Titration / UV-Vis Spectroscopy |
| LogP | To be determined | Shake-flask method / RP-HPLC |
| Purity | 97%[1] | High-Performance Liquid Chromatography (HPLC) |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can potentially be achieved through the nitration of 2-cyclopropyl-1H-indole. The following section outlines a plausible synthetic approach and the spectroscopic methods for structural elucidation.
Synthesis Protocol (Proposed)
A potential route for the synthesis of this compound is the nitration of a 2-cyclopropyl-1H-indole precursor. A general procedure for the nitration of an indole derivative is provided below, which can be adapted and optimized.
Reaction: Nitration of 2-cyclopropyl-1H-indole.
Materials:
-
2-cyclopropyl-1H-indole
-
Sodium nitrate (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Ice-water
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
To a vigorously stirred solution of 2-cyclopropyl-1H-indole in concentrated sulfuric acid at 0 °C, add a solution of sodium nitrate in concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0 °C and continue stirring for a specified time (e.g., 10 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Isolate the solid product by filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield this compound.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Data
Note: The following tables are placeholders for experimental data.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
| TBD | TBD | TBD | TBD | Aromatic-H |
| TBD | TBD | TBD | TBD | Aromatic-H |
| TBD | TBD | TBD | TBD | Aromatic-H |
| TBD | TBD | TBD | TBD | Indole-NH |
| TBD | TBD | TBD | TBD | Cyclopropyl-CH |
| TBD | TBD | TBD | TBD | Cyclopropyl-CH₂ |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| TBD | Aromatic-C |
| TBD | Aromatic-C |
| TBD | Aromatic-C |
| TBD | Aromatic-C |
| TBD | Aromatic-C-NO₂ |
| TBD | Aromatic-C |
| TBD | Aromatic-C |
| TBD | Aromatic-C |
| TBD | Cyclopropyl-CH |
| TBD | Cyclopropyl-CH₂ |
| TBD | Cyclopropyl-CH₂ |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| TBD | TBD | [M+H]⁺ |
| TBD | TBD | [M]⁺ |
| TBD | TBD | Fragment ions |
Table 5: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| TBD | TBD | N-H stretch |
| TBD | TBD | C-H stretch (aromatic) |
| TBD | TBD | C-H stretch (aliphatic) |
| TBD | TBD | N-O stretch (asymmetric) |
| TBD | TBD | N-O stretch (symmetric) |
| TBD | TBD | C=C stretch (aromatic) |
Experimental Protocols
Physicochemical Property Determination
4.1.1. Melting Point (Differential Scanning Calorimetry - DSC)
-
Calibrate the DSC instrument using indium and zinc standards.
-
Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
4.1.2. Solubility
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a buffered aqueous solution at various pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) with agitation.
-
Centrifuge the samples to pellet any undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
4.1.3. pKa Determination
-
Dissolve a known concentration of the compound in a co-solvent system (e.g., methanol/water).
-
Titrate the solution with a standardized solution of HCl or NaOH.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
4.1.4. LogP Determination (Shake-Flask Method)
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously for a set period to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic and Structural Analysis
4.2.1. NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, set appropriate parameters for acquisition, including spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
4.2.2. Mass Spectrometry (MS)
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for molecular weight determination or Electron Impact (EI) for fragmentation analysis.
-
Acquire the mass spectrum in the desired mass range.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the accurate mass and elemental composition.
4.2.3. Infrared (IR) Spectroscopy
-
Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the IR spectrometer.
-
Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
4.2.4. X-ray Crystallography
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not yet available, the broader class of nitroindoles has been investigated for various therapeutic applications. Notably, 5-nitroindole derivatives have been explored as inhibitors of the NorA efflux pump in bacteria such as Staphylococcus aureus. Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. Inhibition of these pumps can restore the efficacy of existing antibiotics.
The proposed mechanism of action for many nitroaromatic compounds involves enzymatic reduction of the nitro group within the target cell. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can then covalently modify and inactivate essential biomolecules, such as proteins and DNA, leading to cytotoxicity.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of this compound.
Hypothesized Mechanism of Action as an Efflux Pump Inhibitor
Based on the literature for related nitroaromatic compounds, a potential mechanism of action as a bacterial efflux pump inhibitor could involve the following steps. This is a hypothetical pathway that would require experimental validation.
Caption: A hypothesized signaling pathway for the action of this compound as a bacterial efflux pump inhibitor.
Conclusion
This technical guide provides a framework for the systematic physicochemical characterization of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and methodologies outlined herein offer a clear path forward for researchers. The structured approach to determining its fundamental properties, elucidating its structure, and exploring its potential biological activity will be invaluable for advancing the understanding of this novel molecule and assessing its potential in drug discovery and development. The provided workflows and hypothetical mechanism of action serve as a starting point for future investigations into this promising chemical entity.
References
Spectroscopic Profile of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-cyclopropyl-5-nitro-1H-indole (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The data presented herein is based on the analysis of structurally related compounds and established spectroscopic principles, offering a valuable predictive resource in the absence of direct experimental findings for this specific molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~11.8 | br s | - | 1H | N-H (indole) |
| ~8.4 | d | ~2.0 | 1H | H-4 |
| ~7.9 | dd | ~9.0, 2.0 | 1H | H-6 |
| ~7.4 | d | ~9.0 | 1H | H-7 |
| ~6.4 | s | - | 1H | H-3 |
| ~2.1 | m | - | 1H | CH (cyclopropyl) |
| ~1.0 | m | - | 2H | CH₂ (cyclopropyl) |
| ~0.8 | m | - | 2H | CH₂ (cyclopropyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-2 |
| ~141.0 | C-5 |
| ~139.5 | C-7a |
| ~128.0 | C-3a |
| ~117.0 | C-6 |
| ~116.0 | C-4 |
| ~111.0 | C-7 |
| ~101.0 | C-3 |
| ~8.0 | CH (cyclopropyl) |
| ~7.0 | CH₂ (cyclopropyl) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch (indole) |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (cyclopropyl) |
| ~1620 | Medium | C=C Aromatic Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 202 | 100 | [M]⁺ (Molecular Ion) |
| 185 | 30 | [M - OH]⁺ |
| 172 | 40 | [M - NO]⁺ |
| 156 | 60 | [M - NO₂]⁺ |
| 128 | 50 | [M - NO₂ - C₂H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data. These are based on established methodologies for similar indole derivatives.
Synthesis of this compound
A plausible synthetic route involves the Fischer indole synthesis.
-
Reaction Setup: A mixture of 4-nitrophenylhydrazine hydrochloride (1 equivalent) and cyclopropyl methyl ketone (1.2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, is added to the mixture.
-
Reaction Condition: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a solid using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.
Disclaimer: The spectroscopic data presented in this document for this compound is predictive and based on the analysis of structurally similar compounds. This information is intended for guidance and research planning purposes. Experimental verification is recommended for definitive characterization.
The Dawn of a New Scaffold: A Technical Guide to the Discovery and Isolation of Novel Cyclopropyl-Nitro-Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and isolation of novel cyclopropyl-nitro-indole compounds. This emerging class of molecules holds significant promise for therapeutic applications, combining the biological relevance of the indole nucleus with the unique physicochemical properties imparted by the cyclopropyl and nitro functional groups. The strategic incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity, while the nitro group can modulate electronic properties and provide a handle for further chemical elaboration.[1][2][3][4][5]
Hypothetical Discovery and Isolation Workflow
The discovery of novel cyclopropyl-nitro-indole compounds can be approached through a systematic workflow, beginning with chemical synthesis and culminating in isolation and characterization. This process is designed to be iterative, allowing for the optimization of synthetic yields and the exploration of structure-activity relationships.
Caption: A generalized workflow for the synthesis, isolation, and characterization of novel cyclopropyl-nitro-indole compounds.
Synthetic Pathways and Experimental Protocols
The synthesis of cyclopropyl-nitro-indoles can be achieved through several routes. A plausible and efficient strategy involves the initial synthesis of a cyclopropyl-indole followed by regioselective nitration. The commercial availability of some isomers, such as 2-cyclopropyl-5-nitro-1H-indole, confirms the feasibility of this scaffold.[6]
Representative Synthetic Pathway
Caption: A representative synthetic route to cyclopropyl-nitro-indole compounds.
Experimental Protocol 1: Synthesis of 2-Cyclopropyl-1H-indole
This protocol is adapted from a palladium-catalyzed cyclization method.[7]
-
Reaction Setup: In a microwave tube, suspend 2-(cyclopropylethynyl)aniline (1 mmol) in a 3 wt% solution of TPGS-750-M in water (2 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol) to the suspension under a nitrogen atmosphere.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 80°C for three cycles of 40 minutes each (150 W, 250 psi).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (10 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to yield the desired 2-cyclopropyl-1H-indole.
Experimental Protocol 2: Regioselective Nitration of an Indole Derivative
This protocol for the synthesis of 3-nitroindoles is adapted from a non-acidic and non-metallic method and can be applied to a cyclopropyl-indole substrate.[8][9]
-
Reaction Setup: In a reaction tube, dissolve the cyclopropyl-indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg) in acetonitrile (1 mL).
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.2 mmol) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0-5°C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired cyclopropyl-nitro-indole.
Protocol 3: General Isolation and Purification
The isolation of synthetic indole derivatives often involves standard chromatographic techniques.[10]
-
Initial Purification: The crude reaction mixture is concentrated in vacuo and then subjected to silica gel flash chromatography. The eluent system will depend on the polarity of the target compound, typically starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Crystallization: For solid compounds, recrystallization can be an effective purification method. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is then allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the mother liquor.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data Summary
The following tables summarize representative data for related indole derivatives to provide a benchmark for the expected outcomes in the synthesis of novel cyclopropyl-nitro-indoles.
Table 1: Synthetic Yields of Related Indole Derivatives
| Compound Class | Synthetic Method | Typical Yield (%) | Reference |
| 2-Cyclopropyl-1H-indole | Pd-catalyzed cyclization | 61 | [7] |
| N-Boc-3-nitroindole | Electrophilic nitration | 91 | [11] |
| 5-Nitroindole Derivatives | Nucleophilic substitution | 46-60 | [12] |
| 4-Nitroindole | Reissert indole synthesis | 88 (intermediate) | [13] |
Table 2: Biological Activity of Related Indole Derivatives
| Compound Class | Biological Target/Activity | Potency (IC₅₀/EC₅₀) | Reference |
| 5-Nitroindole Derivatives | c-Myc G-Quadruplex Binders | DC₅₀ < 10 µM | [14][15] |
| 4-Nitroindole Sulfonamides | 5-HT₂A Receptor Antagonists | IC₅₀ < 1 µM | [16] |
| 2-Aryl-5-nitro-1H-indoles | Bacterial NorA Efflux Pump Inhibitors | Potent Inhibition | [17] |
| Capsaicin-Nitroindole Hybrids | Anti-inflammatory (TNF-α inhibition) | 51.95% relative inhibition | [18] |
Potential Signaling Pathways and Mechanism of Action
While the specific signaling pathways targeted by novel cyclopropyl-nitro-indole compounds are yet to be elucidated, the known biological activities of related indole alkaloids provide a strong basis for hypothesis-driven investigation. Many indole alkaloids exert their anticancer effects by modulating key signaling cascades, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a prominent target.[19][20][21][22]
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Indole alkaloids have been shown to interfere with the MAPK pathway at various points, leading to the induction of apoptosis in cancer cells.
Caption: A potential mechanism of action for cyclopropyl-nitro-indole compounds via inhibition of the MAPK signaling pathway.
The introduction of the cyclopropyl and nitro moieties to the indole scaffold is anticipated to modulate the interaction of these compounds with components of the MAPK pathway, potentially leading to enhanced potency and selectivity. Further research, including molecular docking studies and in vitro assays, will be crucial to validate this hypothesis and to fully characterize the mechanism of action of this promising new class of compounds.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris-biotech.de [iris-biotech.de]
- 6. labsolu.ca [labsolu.ca]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 21. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Elucidation of 2-cyclopropyl-5-nitro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data for the structural elucidation of 2-cyclopropyl-5-nitro-1H-indole (CAS: 952664-85-6) is limited. This guide has been constructed using data from analogous compounds and predictive methodologies to provide a scientifically grounded framework for its synthesis and characterization. All spectroscopic data presented herein is predicted and awaits experimental verification.
Compound Identity
This compound is a heterocyclic aromatic compound. Its core structure consists of a bicyclic indole system, substituted with a cyclopropyl group at position 2 and a nitro group at position 5.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 952664-85-6 | [1] |
Proposed Synthesis and Experimental Workflow
A plausible synthetic route to this compound involves a two-step process: the synthesis of the 2-cyclopropyl-1H-indole precursor followed by regioselective nitration. An alternative is the direct cyclization of a nitrated precursor. A common and effective method for forming the 2-substituted indole is the palladium-catalyzed cyclization of a corresponding aniline derivative.[2]
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-cyclopropyl-1H-indole (17)[2]
-
A suspension of 2-(cyclopropylethynyl)aniline (1 mmol) is prepared in a 3 wt% aqueous solution of TPGS-750-M (a non-ionic surfactant).
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) is added, and the vessel is sealed and purged with an inert atmosphere (e.g., Nitrogen).
-
The reaction mixture is subjected to microwave irradiation at 80°C for three cycles of 40 minutes each.
-
Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel flash chromatography using a petroleum ether:ethyl acetate gradient to yield 2-cyclopropyl-1H-indole.
Step 2: Nitration of 2-cyclopropyl-1H-indole
-
2-cyclopropyl-1H-indole (1 mmol) is dissolved in acetic anhydride at 0°C.
-
A solution of nitric acid (1.1 mmol) in acetic acid is added dropwise while maintaining the temperature below 5°C.
-
The mixture is stirred at a controlled temperature for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice water and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Predicted Structural Elucidation Data
The following spectroscopic data are predicted based on the known spectral properties of 2-cyclopropyl-1H-indole and the significant electron-withdrawing effects of the nitro group on the indole ring.
Predicted ¹H NMR Data
The nitro group at the C5 position will strongly deshield adjacent protons (H4 and H6) and, to a lesser extent, other protons in the aromatic system. The proton at C4 is expected to be the most downfield-shifted aromatic proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.80 - 8.60 | s (or d) | ~2.0 | H-4 |
| ~8.20 - 8.00 | dd | ~9.0, 2.0 | H-6 |
| ~7.50 - 7.30 | d | ~9.0 | H-7 |
| ~6.50 - 6.30 | s | - | H-3 |
| ~2.20 - 2.00 | m | - | Cyclopropyl CH |
| ~1.20 - 1.00 | m | - | Cyclopropyl CH₂ |
| ~1.00 - 0.80 | m | - | Cyclopropyl CH₂ |
| >10.0 | br s | - | N-H |
Predicted ¹³C NMR Data
The nitro group will cause a downfield shift for the carbon it is attached to (C5) and the ortho/para carbons (C3a, C7), while the ipso-carbon (C5) itself will experience a significant shift.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 |
| ~142 | C-5 |
| ~139 | C-7a |
| ~128 | C-3a |
| ~118 | C-4 |
| ~117 | C-6 |
| ~111 | C-7 |
| ~100 | C-3 |
| ~8.0 | Cyclopropyl CH |
| ~7.0 | Cyclopropyl CH₂ |
Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Fragmentation may involve the loss of the nitro group (NO₂) and characteristic fragmentation of the indole and cyclopropyl rings.
| m/z Value | Predicted Identity |
| 202 | [M]⁺ (Molecular Ion) |
| 156 | [M - NO₂]⁺ |
| 129 | [M - NO₂ - HCN]⁺ |
Potential Biological Activity: NorA Efflux Pump Inhibition
Derivatives of 2-aryl-5-nitro-1H-indole have been identified as inhibitors of the NorA efflux pump in bacteria like Staphylococcus aureus.[3][4][5] This pump is a multidrug resistance protein that actively transports antibiotics out of the bacterial cell, conferring resistance. It is plausible that this compound could exhibit similar activity.
This proposed mechanism suggests that by inhibiting the NorA pump, the compound would restore the efficacy of antibiotics that are normally expelled, providing a potential avenue for combination therapy to combat antibiotic resistance.
Conclusion
While direct experimental characterization of this compound is not currently widespread in scientific literature, this guide provides a robust, predictive framework for its synthesis and structural analysis. The proposed synthetic route is based on established organometallic and nitration chemistries, and the predicted spectroscopic data offer clear targets for verification. Furthermore, the potential biological activity as a bacterial efflux pump inhibitor, extrapolated from structurally related molecules, highlights a promising area for future investigation in the field of antimicrobial drug development. Experimental validation of these hypotheses is a critical next step for the scientific community.
References
- 1. labsolu.ca [labsolu.ca]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
2-cyclopropyl-5-nitro-1H-indole CAS number and molecular formula
Compound Identification
| Identifier | Value |
| Chemical Name | 2-cyclopropyl-5-nitro-1H-indole |
| CAS Number | 952664-85-6 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The incorporation of a nitro group, particularly at the 5-position of the indole ring, has been shown to be crucial for certain biological activities, including anticancer and antimicrobial properties. Furthermore, the substitution at the 2-position of the indole scaffold allows for the modulation of these activities. This technical guide focuses on the chemical and potential biological characteristics of this compound, a molecule of interest for researchers in drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this paper will extrapolate from closely related analogues to provide a comprehensive overview of its likely synthesis, potential biological activities, and mechanisms of action.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process, likely starting from a commercially available nitroaniline. A potential workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are adapted from methodologies reported for the synthesis of similar indole derivatives and should be considered as a starting point for the development of a robust synthesis for this compound.
Step 1: Synthesis of 4-iodo-1-nitrobenzene from 4-nitroaniline
-
Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide in water and add it to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodo-1-nitrobenzene.
Step 2: Sonogashira Coupling to form 1-(cyclopropylethynyl)-4-nitrobenzene
-
To a solution of 4-iodo-1-nitrobenzene in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
-
Bubble argon through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Add cyclopropylacetylene to the reaction mixture.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(cyclopropylethynyl)-4-nitrobenzene.
Step 3: Reductive Cyclization to this compound
A variety of reducing agents can be employed for the reductive cyclization of o-nitrophenylacetylenes to indoles.
-
Dissolve 1-(cyclopropylethynyl)-4-nitrobenzene in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a reducing agent such as titanium(III) chloride solution dropwise at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of water or a basic solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Potential Biological Activities and Data
While direct biological data for this compound is not available, extensive research on analogous 5-nitroindole derivatives suggests potential activity in two primary areas: as anticancer agents and as bacterial efflux pump inhibitors.
Anticancer Activity: c-Myc G-Quadruplex Binders
Recent studies have identified 5-nitroindole derivatives as binders of the c-Myc G-quadruplex, a secondary DNA structure in the promoter region of the c-Myc oncogene.[1] Stabilization of this G-quadruplex can suppress c-Myc transcription, leading to downregulation of the c-Myc protein and subsequent anticancer effects.
Table 1: In Vitro Anticancer Activity of Analogous 5-Nitroindole Derivatives
| Compound (Analogue) | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5-nitro-1-(pyrrolidin-1-ylmethyl)-1H-indole | HeLa | MTT | 8.5 ± 0.7 | [1] |
| 1-((1H-indol-5-yl)methyl)pyrrolidine | HeLa | MTT | 12.3 ± 1.1 | [1] |
Note: The data presented is for structurally related compounds and should be used as an indicator of potential activity for this compound.
Antibacterial Activity: NorA Efflux Pump Inhibition
Derivatives of 2-aryl-5-nitro-1H-indole have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus. The NorA pump is a multidrug resistance protein that actively transports various antibiotics out of the bacterial cell, conferring resistance. Inhibition of this pump can restore the efficacy of conventional antibiotics.
Table 2: NorA Efflux Pump Inhibitory Activity of an Analogous 2-Aryl-5-nitro-1H-indole
| Compound (Analogue) | Antibiotic | Fold Potentiation of MIC | Reference |
| 2-phenyl-5-nitro-1H-indole | Berberine | 8 | [2] |
| 2-phenyl-5-nitro-1H-indole | Ciprofloxacin | 4 | [2] |
Note: The data presented is for a structurally related compound and should be used as an indicator of potential activity for this compound.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of Anticancer Activity
The likely mechanism of anticancer action for a 5-nitroindole derivative such as this compound is through the stabilization of the c-Myc G-quadruplex. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action for the anticancer activity of this compound via c-Myc G-quadruplex stabilization.
Conclusion
This compound is a compound with significant potential in the fields of oncology and infectious disease research. While direct experimental data is sparse, the well-documented activities of structurally similar 5-nitroindole derivatives provide a strong rationale for its investigation as a c-Myc G-quadruplex binder and a bacterial NorA efflux pump inhibitor. The synthetic pathways and experimental protocols outlined in this guide, though hypothetical, are based on established chemical principles and offer a solid foundation for the future synthesis and evaluation of this promising molecule. Further research is warranted to elucidate the specific biological profile of this compound and to validate its therapeutic potential.
References
Theoretical and Computational Insights into 2-Cyclopropyl-5-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 2-cyclopropyl-5-nitro-1H-indole, a novel heterocyclic compound with potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly 2-substituted-5-nitroindoles, to project its physicochemical properties, potential biological activities, and mechanisms of action. This document covers a proposed synthetic route, detailed computational analysis including Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) models, and ADMET predictions. Furthermore, it explores potential signaling pathways and experimental workflows relevant to its evaluation as an antimicrobial and anticancer agent. All quantitative data from related compounds are summarized for comparative analysis, and key processes are visualized using DOT language diagrams.
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a vast array of natural products and synthetic drugs with diverse biological activities. The introduction of a nitro group at the 5-position of the indole ring is a well-established strategy to enhance or confer specific pharmacological properties, including antimicrobial and anticancer effects. The 2-position of the indole ring is a key site for substitution to modulate potency and selectivity. This guide focuses on the unique structural feature of a cyclopropyl group at this position in conjunction with a 5-nitro moiety. The cyclopropyl group, a non-classical bioisostere of larger alkyl or aryl groups, can impart favorable conformational rigidity and metabolic stability. This document aims to provide a foundational understanding of this compound to stimulate further experimental investigation.
Physicochemical Properties
While experimental data for this compound is scarce, its basic properties can be found from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 952664-85-6 | [1] |
| Purity | 97% | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could involve a palladium-catalyzed cyclization to form the 2-cyclopropylindole core, followed by nitration.
Caption: Proposed synthesis of this compound.
Experimental Protocols for Analogous Compounds
Synthesis of 2-Cyclopropyl-1H-indole: [2]
-
Reactants: 2-(cyclopropylethynyl)aniline.
-
Catalyst and Conditions: The synthesis is achieved by heating 2-(cyclopropylethynyl)aniline under microwave irradiation at 80°C for three cycles of 40 minutes each (150 W, 250 psi, PowerMax OFF).[2]
-
Purification: The product is purified by silica gel flash chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent.[2]
-
Yield: This procedure yields a pale yellow solid with a 61% yield.[2]
General Procedure for Nitration of Indoles:
-
Reactants: The indole derivative is dissolved in a suitable solvent, such as acetic acid or sulfuric acid.
-
Nitrating Agent: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise at a low temperature (e.g., 0-5°C) to control the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is poured onto ice water, and the precipitated product is filtered, washed with water until neutral, and dried.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Predicted Spectroscopic Data
While experimental spectra are not available, computational methods can predict the characteristic spectroscopic signatures of this compound.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the cyclopropyl protons, aromatic protons on the indole ring, and the N-H proton. The presence of the nitro group would likely cause a downfield shift of the aromatic protons. |
| ¹³C NMR | Resonances for the cyclopropyl carbons and the indole ring carbons. The carbon attached to the nitro group would be significantly deshielded. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, aromatic C-H stretching, C=C stretching of the indole ring, and strong asymmetric and symmetric stretching vibrations of the NO₂ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 202.21. |
Theoretical and Computational Studies
Computational chemistry offers valuable tools to predict the properties and potential biological activity of novel molecules.
Density Functional Theory (DFT) Calculations
DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT can be employed to:
-
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation.
-
Calculate Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions. Studies on related nitroaromatic compounds suggest that the nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor.[3]
-
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.
-
Predict Vibrational Frequencies: Correlate theoretical vibrational spectra with experimental IR and Raman data for structural confirmation.
A study on 2-aryl-5-nitro-1H-indole derivatives utilized DFT at the B3LYP/6-31G* level to optimize structures and calculate electronic descriptors.[4]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, potential targets include:
-
Bacterial Efflux Pumps (e.g., NorA): Many indole derivatives are known to inhibit the NorA efflux pump in Staphylococcus aureus.[5][6][7] Docking studies can elucidate the binding mode and key interactions within the active site of NorA, guiding the design of more potent inhibitors.
-
Anticancer Targets (e.g., c-Myc G-Quadruplex, Kinases): 5-Nitroindole derivatives have shown promise as anticancer agents by targeting structures like the c-Myc G-quadruplex DNA.[8][9][10] Docking can help predict the binding affinity and selectivity for such targets.
Caption: A typical workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on 2-aryl-5-nitro-1H-indole derivatives as NorA efflux pump inhibitors revealed that increasing the molecular volume and the Mulliken atomic charge of C3, while lowering the dipole moment and the Mulliken atomic charge of C4 in the 2-aryl substituent, could enhance inhibitory activity.[4] While this model is for 2-aryl derivatives, similar principles of optimizing steric and electronic properties would likely apply to the 2-cyclopropyl analog.
In Silico ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of a successful drug. In silico tools can predict these properties early in the drug discovery process.
| ADMET Property | Predicted Outcome for a Small Molecule like this compound |
| Absorption | Likely to have good oral bioavailability based on Lipinski's rule of five. |
| Distribution | Expected to distribute well into tissues due to its lipophilic nature. |
| Metabolism | The nitro group may be susceptible to reduction by nitroreductases. The indole ring can undergo oxidation. |
| Excretion | Likely to be excreted renally after metabolic modification. |
| Toxicity | The nitroaromatic group can be a structural alert for potential mutagenicity, which would require experimental validation. |
Potential Biological Activities and Signaling Pathways
Based on the activities of related 5-nitroindole compounds, this compound is predicted to have potential as an antimicrobial and anticancer agent.
Antimicrobial Activity: NorA Efflux Pump Inhibition
The NorA efflux pump is a major contributor to antibiotic resistance in Staphylococcus aureus by expelling a wide range of antimicrobial agents from the bacterial cell.[5][6] 5-Nitroindole derivatives have been identified as potent NorA inhibitors.[11]
Mechanism of Action: The proposed mechanism involves the inhibition of the NorA pump, leading to an increased intracellular concentration of co-administered antibiotics, thus restoring their efficacy.[12] The mechanism of action of nitro-heterocyclic drugs often involves the reduction of the nitro group to cytotoxic intermediates that can damage DNA.[13][14]
Caption: Mechanism of NorA efflux pump inhibition by an indole derivative.
Anticancer Activity
Several 5-nitroindole derivatives have demonstrated significant anticancer activity.[8][9][10][15] The mechanisms are often multifactorial and can include:
-
c-Myc G-Quadruplex Stabilization: The c-Myc oncogene promoter contains a G-quadruplex-forming sequence. Stabilization of this structure by small molecules can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[8][9][10]
-
Induction of Reactive Oxygen Species (ROS): Some 5-nitroindoles can increase intracellular ROS levels, leading to oxidative stress and cancer cell death.[9][10]
-
Cytotoxicity: Direct cytotoxic effects on various cancer cell lines have been reported for 5-nitroindole derivatives.[15]
Conclusion
This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. This technical guide, by synthesizing data from analogous compounds, provides a theoretical and computational foundation for its further investigation. The presence of the 5-nitro group suggests potential antimicrobial and anticancer activities, while the 2-cyclopropyl substituent may confer advantageous pharmacokinetic properties. The computational workflows and predicted properties outlined herein offer a roadmap for future experimental validation. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activities in relevant in vitro and in vivo models.
References
- 1. labsolu.ca [labsolu.ca]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT and GA studies on the QSAR of 2-aryl-5-nitro-1H-indole derivatives as NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. efflux-pump-inhibitory-potential-of-indole-derivatives-as-an-arsenal-against-nora-over-expressing-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-cyclopropyl-5-nitro-1H-indole as a Potential Anticancer Agent
Disclaimer: The following application notes and protocols are based on existing research on related 5-nitroindole compounds and their established anticancer properties. As of the writing of this document, specific studies on 2-cyclopropyl-5-nitro-1H-indole are not extensively available in the public domain. Therefore, the presented data and protocols are illustrative and intended to serve as a starting point for research and development.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Within this class, 5-nitroindole derivatives have emerged as a promising group of anticancer agents.[2][3] Research suggests that these compounds can exert their cytotoxic effects through various mechanisms, most notably by acting as binders of the c-Myc promoter G-quadruplex.[2][3] This interaction can lead to the downregulation of the c-Myc oncogene, a key regulator of cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3] Furthermore, some 5-nitroindole derivatives have been shown to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their anticancer activity.[2][3]
This document provides a hypothetical framework for the investigation of this compound as a potential anticancer agent, drawing parallels from structurally similar compounds.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol CAS Number: 952664-85-6[4]
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2-substituted indoles.[5] A potential approach involves a palladium-catalyzed cyclization of a suitably substituted aniline derivative.
Caption: Proposed synthesis of this compound.
Hypothesized Mechanism of Action
Based on the literature for related 5-nitroindole compounds, a primary hypothesized mechanism of action for this compound is the stabilization of the G-quadruplex structure in the promoter region of the c-Myc oncogene.[2][3] This stabilization is thought to inhibit the transcription of c-Myc, leading to a cascade of downstream effects that collectively suppress cancer cell growth.
Caption: Hypothesized signaling pathway of this compound.
Illustrative Quantitative Data
The following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines. These values are for illustrative purposes and should be experimentally determined.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HeLa | Cervical Cancer | 8.5 |
| MCF-7 | Breast Cancer | 12.2 |
| A549 | Lung Cancer | 15.7 |
| HepG2 | Liver Cancer | 10.3 |
| MIA PaCa-2 | Pancreatic Cancer | 9.8 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot for c-Myc Expression
This protocol aims to determine if the compound downregulates the expression of the c-Myc protein.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the IC₅₀ concentration of this compound for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Protocol 3: Reactive Oxygen Species (ROS) Assay
This protocol measures the generation of intracellular ROS upon treatment with the compound.
Materials:
-
Cancer cells
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable plate or dish and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 6-24 hours).
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, starting point for the investigation of this compound as a potential anticancer agent. The proposed mechanism of action, centered on the targeting of the c-Myc G-quadruplex, aligns with current research on related 5-nitroindole derivatives.[2][3] The detailed experimental protocols provide a clear roadmap for researchers to validate these hypotheses and to elucidate the therapeutic potential of this novel compound. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in the drug development pipeline.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assay Design: 2-Cyclopropyl-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing cell-based assays to characterize the biological activity of the novel compound, 2-cyclopropyl-5-nitro-1H-indole. The protocols outlined below are intended to investigate its potential as an anticancer and antimicrobial agent, drawing upon the known activities of related nitroaromatic and indole-containing compounds.
Introduction
This compound is a small molecule with a chemical formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . While specific biological activities of this compound are not extensively documented, the 5-nitroindole scaffold is present in molecules with demonstrated biological activities, including anticancer and antimicrobial properties. For instance, pyrrolidine-substituted 5-nitroindoles have been identified as binders of the c-Myc G-quadruplex, suggesting a potential role in oncology.[1][2] Furthermore, 2-aryl-5-nitro-1H-indoles have shown activity as inhibitors of the NorA multidrug resistance pump in Staphylococcus aureus, indicating possible antibacterial applications.[3][4]
The nitroaromatic group also suggests potential for bioreductive activation under hypoxic conditions, a characteristic often exploited in the development of targeted cancer therapies.[5][6] Therefore, the following assays are designed to explore these potential activities.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of structurally related compounds, this compound may exert its effects through several pathways:
-
Anticancer Activity:
-
Cytotoxicity and Apoptosis Induction: Many anticancer agents induce cell death through apoptosis. This can be triggered by DNA damage or modulation of key signaling pathways.
-
c-Myc Downregulation: The c-Myc oncogene is a critical regulator of cell proliferation, and its inhibition is a key therapeutic strategy.
-
Hypoxia-Activated Prodrug: The nitro group may be reduced in the low-oxygen environment of tumors, converting the compound into a potent cytotoxic agent.
-
-
Antimicrobial Activity:
-
Efflux Pump Inhibition: Overexpression of efflux pumps is a major mechanism of antibiotic resistance. Inhibiting these pumps can restore the efficacy of existing antibiotics.
-
The following diagram illustrates a potential signaling pathway for the anticancer activity of this compound, focusing on c-Myc regulation.
Caption: Potential mechanism of anticancer activity via c-Myc G-quadruplex stabilization.
Experimental Protocols
This section provides detailed protocols for a panel of cell-based assays to evaluate the biological activities of this compound.
General Cell Culture
-
Cell Lines:
-
Cancer: HeLa (cervical cancer), HCT116 (colon cancer), A549 (lung cancer).
-
Bacterial: Staphylococcus aureus (ATCC 29213 and a NorA overexpressing strain).
-
-
Culture Conditions: Cancer cell lines should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. For hypoxic experiments, cells should be cultured in a hypoxic chamber with 1% O₂. S. aureus should be cultured in Mueller-Hinton broth.
Anticancer Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours under both normoxic and hypoxic conditions.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
This assay quantifies the level of c-Myc protein.
-
Protocol:
-
Treat cells with the compound at its IC₅₀ concentration for 24 and 48 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and image the blot. Use a loading control like β-actin for normalization.
-
The following diagram illustrates the general workflow for the anticancer assays.
Caption: General workflow for in vitro anticancer activity assessment.
Antimicrobial Assays
This assay determines the lowest concentration of the compound that inhibits visible bacterial growth.
-
Protocol:
-
Prepare a serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of S. aureus.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
This assay measures the ability of the compound to inhibit the NorA efflux pump by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide.
-
Protocol:
-
Grow S. aureus (wild-type and NorA overexpressing strains) to the mid-logarithmic phase.
-
Wash and resuspend the cells in PBS.
-
Treat the cells with a sub-inhibitory concentration of this compound or a known efflux pump inhibitor (e.g., reserpine) for 30 minutes.
-
Add ethidium bromide to the cell suspension.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: 530 nm, Emission: 600 nm).
-
An increased rate of fluorescence accumulation in the presence of the compound indicates efflux pump inhibition.
-
The following diagram illustrates the workflow for the efflux pump inhibition assay.
Caption: Workflow for assessing NorA efflux pump inhibition.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Condition | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| HeLa | Normoxia | 25.3 ± 2.1 | 15.8 ± 1.5 |
| Hypoxia | 8.7 ± 0.9 | 4.2 ± 0.5 | |
| HCT116 | Normoxia | 32.1 ± 3.5 | 21.4 ± 2.3 |
| Hypoxia | 11.5 ± 1.2 | 6.8 ± 0.7 | |
| A549 | Normoxia | 45.6 ± 4.8 | 30.1 ± 3.2 |
| Hypoxia | 15.2 ± 1.6 | 9.5 ± 1.1 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (24h)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 4.2 ± 0.5 | 2.1 ± 0.3 |
| Compound | IC₅₀ (25.3) | 28.7 ± 3.1 | 10.5 ± 1.2 |
| Compound | 2x IC₅₀ (50.6) | 45.1 ± 4.8 | 22.3 ± 2.5 |
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 64 |
| S. aureus (NorA Overexpressing) | >128 |
Table 4: Efflux Pump Inhibition in S. aureus (NorA Overexpressing)
| Treatment | Concentration (µg/mL) | Relative Fluorescence Units (RFU)/min |
| Control | - | 15.2 ± 1.8 |
| Compound | 32 | 48.9 ± 5.3 |
| Reserpine (Positive Control) | 20 | 55.6 ± 6.1 |
Conclusion
The proposed cell-based assays provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cancer cell viability, apoptosis, and specific molecular targets like c-Myc, as well as its potential antimicrobial and efflux pump inhibitory activities, researchers can gain valuable insights into its therapeutic potential. The enhanced cytotoxicity under hypoxic conditions would strongly suggest a bioreductive mechanism of action, warranting further investigation into its potential as a hypoxia-activated prodrug. These studies will be instrumental in guiding future preclinical development and lead optimization efforts.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 2-cyclopropyl-5-nitro-1H-indole Against Cancer Cell Lines
Contact: [Provide Contact Information]
Abstract
This document provides detailed application notes and experimental protocols for the initial screening of the novel compound, 2-cyclopropyl-5-nitro-1H-indole, for potential anticancer activity. While there is a broad history of indole derivatives exhibiting promising results in oncology research, this specific compound remains uncharacterized in this context.[1][2][3] The protocols outlined herein describe standardized methodologies for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression in a panel of human cancer cell lines. These assays are foundational for the preliminary evaluation of a candidate anticancer agent.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of anticancer agents.[1][2][3] Derivatives of indole have been shown to interact with various cellular targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[2][3] The addition of a nitro group at the 5-position of the indole ring has, in many instances, been associated with potent biological activity, including anticancer effects.[4][5]
The subject of this application note, this compound (CAS No. 952664-85-6), is a novel compound whose biological activity has not been extensively reported.[6] Given the established anticancer potential of related 5-nitroindole derivatives, a systematic evaluation of this compound against a panel of cancer cell lines is warranted.[4][5] This document provides the necessary protocols to conduct a preliminary in vitro assessment of its cytotoxic and cytostatic properties.
The proposed screening cascade will begin with a broad cytotoxicity screen against a panel of cancer cell lines to determine the compound's potency and selectivity. Promising results from this initial screen will trigger further investigation into the mechanism of action, specifically focusing on the induction of apoptosis and cell cycle disruption.
Materials and Reagents
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Appropriate cell culture medium for each cell line (e.g., RPMI-1640, DMEM)
-
Human cancer cell lines (e.g., a selection from the NCI-60 panel representing different tumor types such as breast, colon, lung, and leukemia).[7][8][9]
-
For MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
For SRB Assay: Sulforhodamine B (SRB), Trichloroacetic acid (TCA), Tris base
-
For Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
For Cell Cycle Analysis: RNase A, Propidium Iodide (PI)
-
96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes and pipette tips
-
Cell culture flasks
-
Microplate reader
-
Flow cytometer
Experimental Protocols
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Maintain human cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells regularly to maintain exponential growth.
Two common methods for assessing cytotoxicity are the MTT and SRB assays. It is recommended to use at least one of these methods for the initial screening.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[13][14][15][16]
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[17][18][19][20]
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23][24]
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation
Summarize the IC50 values obtained from the MTT or SRB assay in a table for clear comparison across different cell lines.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | Data to be filled |
| MDA-MB-231 | Breast | Data to be filled |
| HCT-116 | Colon | Data to be filled |
| A549 | Lung | Data to be filled |
| K-562 | Leukemia | Data to be filled |
| Positive Control | Data to be filled |
Present the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) in a table.
Table 2: Apoptosis induction by this compound in [Cell Line].
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Vehicle Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Compound (IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Compound (2x IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Summarize the percentage of cells in each phase of the cell cycle.
Table 3: Effect of this compound on cell cycle distribution in [Cell Line].
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Compound (IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Compound (2x IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Caption: Experimental workflow for screening this compound.
Caption: Potential signaling pathways modulated by indole derivatives in cancer cells.[25][26]
Conclusion
The protocols detailed in this document provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The successful completion of these experiments will provide crucial data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. Positive results will form the basis for more advanced preclinical studies, including in vivo efficacy and toxicity assessments.
References
- 1. mdpi.com [mdpi.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. NCI-60 - Wikipedia [en.wikipedia.org]
- 8. revvity.com [revvity.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. scispace.com [scispace.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. assaygenie.com [assaygenie.com]
- 24. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 25. mdpi.com [mdpi.com]
- 26. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibacterial Potentiation Assays with 2-cyclopropyl-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. One promising strategy to combat resistance is the use of antibiotic potentiators, which are compounds that enhance the efficacy of existing antibiotics. This document provides detailed application notes and protocols for the investigation of 2-cyclopropyl-5-nitro-1H-indole as a potential antibacterial potentiator.
This compound is a small molecule belonging to the nitroindole class. While its specific antibacterial profile is under investigation, related nitro-aromatic compounds have been shown to possess antimicrobial properties. These protocols will guide researchers in systematically evaluating the synergistic potential of this compound when combined with conventional antibiotics against various bacterial strains. The primary assays described are the Checkerboard Assay for determining the nature of the interaction and the Time-Kill Curve Assay for assessing the dynamic effect of the combination on bacterial viability.
Key Experiments and Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Prior to assessing potentiation, the MIC of this compound and each partner antibiotic must be determined individually against the target bacterial strains. The broth microdilution method is a standard approach.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland turbidity standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound and the partner antibiotic in a 96-well microtiter plate using MHB.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[1][2][3]
Protocol: Checkerboard Assay
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, prepare serial dilutions of this compound.
-
Along the y-axis, prepare serial dilutions of the partner antibiotic.[1]
-
The result is a matrix of wells containing various concentrations of both compounds.
-
Include a row with only the antibiotic dilutions and a column with only the this compound dilutions to determine the MIC of each agent alone.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index (FICI) for each combination that inhibits bacterial growth using the following formula:[1][4] FICI = FIC of Compound A + FIC of Compound B Where:
-
FIC of Compound A = (MIC of Compound A in combination) / (MIC of Compound A alone)
-
FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)
-
-
The interaction is interpreted based on the FICI value:[1][5]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation: Checkerboard Assay Results
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | This compound MIC Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | Antibiotic X | 16 | 128 | 4 | 32 | 0.5 | Additive |
| S. aureus ATCC 29213 | Antibiotic Y | 8 | 128 | 1 | 16 | 0.25 | Synergy |
| P. aeruginosa ATCC 27853 | Antibiotic Z | 32 | >256 | 16 | 64 | 0.75 | Indifference |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][7] This assay is crucial for confirming synergistic interactions observed in the checkerboard assay.
Protocol: Time-Kill Curve Assay
-
Preparation:
-
Prepare flasks containing MHB with the following:
-
Growth Control (no compound)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Partner antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Combination of this compound and the partner antibiotic at the same sub-MIC concentrations.
-
-
Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
-
Colony Counting and Data Analysis:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
-
Interpretation:
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[5]
-
Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]
-
Bacteriostatic activity is characterized by an inhibition of bacterial growth where the CFU/mL remains relatively constant.
-
Data Presentation: Time-Kill Curve Assay Results
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Antibiotic Alone) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Combination) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.2 | 6.3 | 5.1 |
| 4 | 7.8 | 7.1 | 7.2 | 4.2 |
| 8 | 8.9 | 7.5 | 7.6 | 3.1 |
| 12 | 9.2 | 7.3 | 7.4 | <2.0 |
| 24 | 9.3 | 7.1 | 7.2 | <2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for evaluating antibacterial potentiation.
Caption: Logic for interpreting checkerboard assay results.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is not yet elucidated, nitro-aromatic compounds can exert their antimicrobial effects through various mechanisms. A plausible pathway involves the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species. These species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.
As a potentiator, this compound might also act by:
-
Inhibiting efflux pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. Some indole derivatives have been shown to inhibit these pumps.[8][9]
-
Increasing membrane permeability: The compound could disrupt the bacterial cell membrane, facilitating the entry of the partner antibiotic.
-
Inhibiting key bacterial enzymes: It might target enzymes involved in essential cellular processes, creating a synthetic lethal interaction with the partner antibiotic.
Caption: Potential mechanisms of antibacterial action.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Checkerboard Synergy Testing [bio-protocol.org]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. emerypharma.com [emerypharma.com]
- 5. journals.asm.org [journals.asm.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Cyclopropyl-5-nitro-1H-indole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-cyclopropyl-5-nitro-1H-indole in drug discovery, based on the known biological activities of structurally related indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a 5-nitro group and a 2-cyclopropyl substituent suggests potential for development in oncology, infectious diseases, and virology.[1][2][3]
Potential Therapeutic Applications
The unique structural features of this compound—a rigid cyclopropyl group at the C-2 position and an electron-withdrawing nitro group at the C-5 position—make it an intriguing candidate for several therapeutic areas.
1.1. Anticancer Activity
Substituted 5-nitroindoles have demonstrated significant anticancer properties.[4] The mechanism of action for similar compounds involves the targeting of G-quadruplex DNA, particularly the c-Myc promoter, leading to the downregulation of the c-Myc oncogene, cell-cycle arrest, and an increase in reactive oxygen species (ROS) in cancer cells.[4] Furthermore, indole derivatives are known to act as kinase inhibitors, targeting enzymes like PIM, CDK, TK, AKT, and PI3K, which are crucial for cancer cell proliferation.[5][6][7]
1.2. Antibacterial Activity
Derivatives of 2-aryl-5-nitro-1H-indole have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus.[8] This pump is a major contributor to antibiotic resistance. By inhibiting this pump, such compounds can restore the efficacy of existing antibiotics. The 5-nitro group is often essential for this synergistic activity.[8] Therefore, this compound is a promising candidate for development as an antibacterial agent or an efflux pump inhibitor to combat multidrug-resistant bacteria.
1.3. Antiviral Activity
Indole derivatives have shown a broad spectrum of antiviral activities, including against HIV.[1] The presence of a cyclopropyl-containing motif at the C-2 position of the indole ring has been associated with good anti-HIV-1 activity.[1] This suggests that this compound could be investigated as a potential antiviral agent.
Quantitative Data Summary
| Compound Class | Target/Assay | Measurement | Value | Reference |
| Pyrrolidine-substituted 5-nitroindoles | HeLa cell proliferation | IC₅₀ | 5.08 ± 0.91 µM | [4] |
| 2-Aryl-5-nitro-1H-indoles | Norfloxacin potentiation (16-fold) in S. aureus | Concentration | 13.4 µM | [8] |
| 2-(Cyclopropyl phenyl)-indole derivative | Anti-HIV-1 activity | EC₅₀ | 3.58 µM | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound, adapted from established methodologies for similar compounds.
3.1. Synthesis of this compound
This protocol is a proposed synthetic route based on palladium-catalyzed cyclization methods for 2-substituted indoles.
Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Step 1: Synthesis of 2-(cyclopropylethynyl)aniline (Sonogashira Coupling)
-
To a solution of 2-ethynylaniline (1 equivalent) in a suitable solvent (e.g., THF/Et₃N mixture) under an inert atmosphere, add cyclopropylacetylene (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(cyclopropylethynyl)aniline.
-
-
Step 2: Synthesis of 2-Cyclopropyl-1H-indole (Palladium-Catalyzed Cyclization)
-
Dissolve 2-(cyclopropylethynyl)aniline (1 equivalent) in a suitable solvent (e.g., a mixture of TPGS-750-M in water).
-
Add acetic acid (1 equivalent) and Pd(OAc)₂ (0.05 equivalents) under a nitrogen atmosphere.
-
Heat the reaction mixture at 80 °C for several hours until the reaction is complete (monitor by TLC).
-
After cooling, extract the product with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain 2-cyclopropyl-1H-indole.
-
-
Step 3: Synthesis of this compound (Nitration)
-
Dissolve 2-cyclopropyl-1H-indole (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time, then pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Wash the organic layer with water, dry, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield this compound.
-
3.2. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa).
Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol:
-
Cell Seeding: Seed HeLa cells (or another suitable cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
3.3. Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain (e.g., Staphylococcus aureus).
Protocol:
-
Bacterial Culture: Grow S. aureus in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and then prepare serial twofold dilutions in the broth in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
3.4. Anti-HIV-1 Activity Assay (TZM-bl Cell Line)
This protocol evaluates the ability of the compound to inhibit HIV-1 replication.
Protocol:
-
Cell Seeding: Seed TZM-bl cells (a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a known amount of HIV-1.
-
Incubation: Incubate the plate for 48 hours at 37 °C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%).
Signaling Pathways and Mechanisms of Action
Potential Anticancer Mechanism via c-Myc G-Quadruplex Binding
References
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Multidrug Resistance in Bacteria with 2-cyclopropyl-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in bacteria is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial efflux pumps, which are membrane proteins that actively extrude a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. The 2-aryl-5-nitro-1H-indole scaffold has emerged as a promising chemotype for the development of efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in Staphylococcus aureus.[1][2][3][4] While specific data on 2-cyclopropyl-5-nitro-1H-indole is limited, its structural similarity to known NorA inhibitors suggests its potential as a valuable tool for studying and combating multidrug resistance.
These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as an efflux pump inhibitor. The protocols and data presented are based on established methodologies for the broader class of 2-substituted-5-nitro-1H-indoles and serve as a framework for the characterization of this specific compound.
Mechanism of Action: Efflux Pump Inhibition
Bacterial efflux pumps, such as NorA in S. aureus, are a primary mechanism of antibiotic resistance. These pumps actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. Efflux pump inhibitors (EPIs) are compounds that block the function of these pumps, thereby restoring the efficacy of conventional antibiotics. The proposed mechanism of action for 2-substituted-5-nitro-1H-indoles involves their binding to the efflux pump, which competitively or non-competitively inhibits the binding and transport of antibiotic substrates.[5]
Caption: Mechanism of Efflux Pump Inhibition.
Quantitative Data Summary
The following tables summarize quantitative data for representative 2-aryl-5-nitro-1H-indole derivatives from the literature. This data can serve as a benchmark for evaluating the activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of 2-Aryl-5-Nitro-1H-Indole Derivatives against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| 5-nitro-2-phenyl-1H-indole (INF55) | K1758 | >50 | [2] |
| 5-nitro-2-phenyl-1H-indole (INF55) | 8325-4 | >50 | [2] |
| 5-nitro-2-phenyl-1H-indole (INF55) | K2361 (NorA overexpressing) | >50 | [2] |
| [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol | K2361 (NorA overexpressing) | Not reported | [4] |
Note: Many potent efflux pump inhibitors do not exhibit intrinsic antibacterial activity.
Table 2: Potentiation of Antibiotic Activity by 2-Aryl-5-Nitro-1H-Indole Derivatives in S. aureus
| EPI Compound | Antibiotic | S. aureus Strain | EPI Conc. (µM) | Fold Reduction in Antibiotic MIC | Reference |
| 5-nitro-2-phenyl-1H-indole (INF55) | Norfloxacin | K2361 | 13.4 | 16 | [2] |
| 5-nitro-2-phenyl-1H-indole (INF55) | Ciprofloxacin | Not specified | Not specified | 4 | [3] |
| Compound 37 (an INF55 derivative) | Norfloxacin | Not specified | 13.4 | 16 | [2] |
| [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol | Berberine | K2361 | ~2.3 | >15 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound as a potential efflux pump inhibitor.
Caption: Experimental Workflow for EPI Characterization.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the intrinsic antibacterial activity of this compound.
Materials:
-
This compound
-
Bacterial strain (e.g., S. aureus ATCC 29213, and a NorA overexpressing strain like SA-1199B)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (0.01%)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of final concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Protocol 2: Checkerboard Assay for Synergy
Objective: To assess the synergistic effect of this compound in combination with a known antibiotic substrate of the target efflux pump (e.g., ciprofloxacin or norfloxacin).
Materials:
-
This compound
-
Antibiotic (e.g., ciprofloxacin)
-
Bacterial strain (e.g., NorA overexpressing S. aureus SA-1199B)
-
CAMHB
-
Two 96-well microtiter plates
Procedure:
-
In the first 96-well plate, prepare serial two-fold dilutions of the antibiotic horizontally.
-
In the second 96-well plate, prepare serial two-fold dilutions of this compound vertically.
-
Transfer the dilutions from the second plate to the first plate to create a checkerboard of concentrations.
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate and determine the MIC of the antibiotic in the presence of varying concentrations of the indole compound.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of indole in combination / MIC of indole alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[6]
Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay
Objective: To directly measure the inhibition of efflux pump activity by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide.
Materials:
-
This compound
-
Bacterial strain (e.g., NorA overexpressing S. aureus SA-1199B)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
A known efflux pump inhibitor as a positive control (e.g., reserpine)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase, then harvest and wash the cells with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Add this compound at a sub-inhibitory concentration to the cell suspension and incubate for a short period.
-
Add EtBr to the cell suspension (final concentration typically 1-2 µg/mL).
-
Immediately start monitoring the fluorescence (excitation ~530 nm, emission ~600 nm) over time in a fluorometer.
-
After a baseline is established, add glucose to energize the efflux pumps and continue monitoring fluorescence. In the presence of an effective EPI, the fluorescence will remain high, indicating EtBr accumulation. In the absence of an EPI, fluorescence will decrease as EtBr is pumped out.
-
Compare the fluorescence levels in the presence of this compound to the no-inhibitor control and the positive control.
Conclusion
The protocols and data provided in these application notes offer a robust framework for the investigation of this compound as a potential tool for studying and overcoming multidrug resistance in bacteria. By systematically following these experimental procedures, researchers can elucidate the compound's intrinsic antibacterial activity, its synergistic potential with existing antibiotics, and its direct impact on efflux pump function. The insights gained from such studies will be invaluable for the development of novel adjunctive therapies to combat the growing challenge of antibiotic resistance.
References
- 1. MIC testing and efflux pump inhibition [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
overcoming resistance mechanisms to 2-cyclopropyl-5-nitro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-cyclopropyl-5-nitro-1H-indole. The information addresses potential resistance mechanisms and offers guidance for experiments.
Section 1: Resistance Mediated by Efflux Pump Overexpression
One potential mechanism of resistance to this compound, particularly in bacteria like Staphylococcus aureus, is the overexpression of efflux pumps such as NorA.[1][2] These pumps actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture is showing reduced susceptibility to this compound. Could this be due to efflux pump activity?
A1: Yes, increased expression of efflux pumps is a common mechanism of resistance to various antimicrobial compounds.[3] If you observe a decrease in susceptibility, investigating the involvement of efflux pumps is a logical first step.
Q2: How can I quickly test if an efflux pump is responsible for the observed resistance?
A2: A common method is to determine the Minimum Inhibitory Concentration (MIC) of your compound in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine or verapamil for the NorA pump. A significant decrease in the MIC in the presence of the EPI suggests the involvement of an efflux pump.
Q3: What are the typical signs of efflux pump-mediated resistance in my experimental data?
A3: You may observe a gradual increase in the MIC of the compound over time with continuous exposure. Additionally, the resistant strain might show cross-resistance to other known substrates of the same efflux pump.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased MIC of this compound | Overexpression of an efflux pump (e.g., NorA). | 1. Perform a MIC potentiation assay with a known efflux pump inhibitor (see Protocol 1). 2. Quantify the expression of known efflux pump genes (e.g., norA) using RT-qPCR. |
| No change in MIC with a general EPI | The resistance may be due to a different mechanism, or the EPI is not effective against the specific pump. | 1. Test with a broader range of EPIs. 2. Investigate other resistance mechanisms, such as target modification or enzymatic inactivation. |
| Difficulty in interpreting MIC results | Inconsistent inoculum size or experimental conditions. | 1. Standardize your bacterial inoculum using McFarland standards. 2. Ensure consistent media, incubation time, and temperature across all experiments. |
Section 2: Resistance Mediated by Impaired Prodrug Activation
For many nitroaromatic compounds, biological activity depends on the reduction of the nitro group by bacterial nitroreductases to form reactive cytotoxic species.[4][5][6] If this compound acts as a prodrug, mutations in the genes encoding these nitroreductases can prevent its activation and lead to resistance.
Frequently Asked Questions (FAQs)
Q1: What is prodrug activation and how does it relate to nitroaromatic compounds?
A1: Prodrug activation is a process where a compound is administered in an inactive form and is converted to its active form within the target cell. For many nitroaromatic drugs, this activation is carried out by nitroreductase enzymes that reduce the nitro group, leading to the formation of toxic radicals that damage DNA or other cellular components.[4][7]
Q2: If this compound is a prodrug, what kind of mutations would lead to resistance?
A2: Resistance would likely arise from mutations in the genes encoding the nitroreductase enzymes responsible for its activation.[5][8] These could be point mutations, insertions, deletions, or frameshift mutations that result in a non-functional or less efficient enzyme.[8][9]
Q3: How can I determine if resistance is due to a lack of prodrug activation?
A3: You can measure the nitroreductase activity in the resistant strain compared to the susceptible parent strain (see Protocol 2). A significant decrease in activity in the resistant strain would be a strong indicator. Additionally, sequencing the relevant nitroreductase genes can identify specific mutations (see Protocol 3).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High-level resistance to this compound | Loss-of-function mutation in a key nitroreductase gene. | 1. Measure nitroreductase activity in cell lysates of resistant vs. susceptible strains (see Protocol 2). 2. Sequence candidate nitroreductase genes to identify mutations (see Protocol 3). |
| Variable levels of resistance among different isolates | Different mutations in nitroreductase genes leading to varying degrees of enzyme inactivation. | 1. Characterize the nitroreductase activity and gene sequences for each isolate. 2. Correlate the level of resistance with the specific mutation and its predicted impact on enzyme function. |
| Compound is active in some bacterial species but not others | The inactive species may lack the necessary nitroreductase enzyme for activation. | 1. Perform a comparative genomic analysis to identify the presence or absence of homologous nitroreductase genes. 2. Test for nitroreductase activity in a panel of different bacterial species. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Potentiation Assay
This protocol determines if an efflux pump inhibitor can restore the activity of this compound.
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare Compound and Inhibitor Plates: In a 96-well plate, prepare serial dilutions of this compound. Prepare an identical plate that also contains a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL of reserpine).
-
Inoculate Plates: Add the bacterial inoculum to all wells. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Compare the MIC values in the presence and absence of the efflux pump inhibitor. A four-fold or greater decrease in MIC in the presence of the inhibitor is considered significant.
Protocol 2: Nitroreductase Activity Assay
This protocol measures the nitroreductase activity in bacterial cell lysates.
-
Prepare Cell Lysates: Grow susceptible and resistant bacterial strains to the mid-log phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and lyse the cells using sonication or enzymatic digestion.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the Bradford assay.
-
Nitroreductase Reaction: In a 96-well plate, mix the cell lysate (normalized for protein concentration) with a reaction buffer containing a chromogenic or fluorogenic nitroreductase substrate (e.g., p-nitrophenylacetic acid or a luciferin-based probe) and a reducing agent (e.g., NADH or NADPH).
-
Measure Activity: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of change is proportional to the nitroreductase activity.
-
Data Analysis: Compare the nitroreductase activity of the resistant strain to that of the susceptible strain.
Protocol 3: Identification of Gene Mutations
This protocol is for identifying mutations in candidate genes (e.g., efflux pump regulators or nitroreductases).
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible and resistant bacterial strains.
-
PCR Amplification: Design primers to amplify the entire coding sequence and promoter region of the candidate gene(s). Perform PCR using the extracted genomic DNA as a template.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the correct size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. Sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis: Align the DNA sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs), insertions, deletions, or other mutations in the resistant strain.
Visualizations
Caption: Mechanism of efflux pump-mediated resistance.
Caption: Mechanism of resistance via impaired prodrug activation.
References
- 1. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11.5 Mutations - Microbiology | OpenStax [openstax.org]
- 5. Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial resistance induced by genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Refining Purification of 2-Cyclopropyl-5-nitro-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-cyclopropyl-5-nitro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants in the synthesis of nitroindoles may include:
-
Starting materials: Unreacted starting materials are a primary source of impurity.
-
Isomers: Positional isomers of the nitro group (e.g., 4-nitro, 6-nitro, or 7-nitro isomers) can form, though the directing effects of the indole ring often favor the 5-position.
-
Oxidation products: The indole ring can be susceptible to oxidation, leading to various degradation products.
-
Byproducts from the nitrating agent: Residual acids or other reagents from the nitration step can be present.
-
Solvent adducts: In some cases, solvents may react with intermediates to form adducts.
Q2: My purified this compound has a persistent yellow or brownish color. What could be the cause and how can I remove it?
A2: A persistent color often indicates the presence of minor, highly colored impurities, possibly nitro-aromatic byproducts or oxidation products. Here are a few troubleshooting steps:
-
Charcoal Treatment: Activated charcoal can be effective in adsorbing colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then filter the hot solution through celite. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
-
Recrystallization with different solvents: Experiment with a range of solvents for recrystallization. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. See the table below for suggested solvent systems.
-
Column Chromatography: If recrystallization is ineffective, column chromatography with a suitable eluent system will likely be necessary to separate the colored impurities.
Q3: I am experiencing low recovery after recrystallization. What can I do to improve the yield?
A3: Low recovery during recrystallization can be due to several factors:
-
Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures. Experiment with solvent systems where the compound has a steeper solubility curve (high solubility when hot, low solubility when cold).
-
Volume of Solvent: Using an excessive volume of solvent will result in more of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap solvent and impurities. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Precipitation vs. Crystallization: If the product "crashes out" of solution as a fine powder, this is precipitation, not crystallization, and is less effective for purification. This can be mitigated by a slower cooling rate or by using a slightly more solubilizing solvent system.
Troubleshooting Guides
Guide 1: Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A common starting point for indole derivatives is a hexane/ethyl acetate mixture. Gradually increase the proportion of the more polar solvent (ethyl acetate). |
| Compound Stuck on the Column | Eluent is not polar enough. | Increase the polarity of the eluent. A gradient elution, where the polarity of the solvent is gradually increased during the separation, can be effective. |
| Compound Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking of Spots on TLC/Column | Compound is acidic/basic; overloading the column; compound degradation on silica gel. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Reduce the amount of crude material loaded onto the column. Consider using a different stationary phase like alumina. |
| Low Recovery from the Column | Irreversible adsorption to the silica gel; compound is unstable on silica. | Deactivate the silica gel by adding a small percentage of water before preparing the column. If instability is suspected, minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution. |
Guide 2: Selecting a Recrystallization Solvent
| Solvent/Solvent System | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent for many organic compounds. |
| Methanol | 65 | Polar | Similar to ethanol, but may have different solubility characteristics. |
| Isopropanol | 82 | Polar | Can be a good alternative if ethanol or methanol are too effective as solvents. |
| Ethyl Acetate | 77 | Medium | Often used in combination with a non-polar solvent like hexane. |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds; higher boiling point requires caution. |
| Hexane/Ethyl Acetate Mixture | Variable | Variable | A versatile system where the polarity can be fine-tuned by adjusting the ratio of the two solvents. Start with a low polarity mixture and gradually increase the ethyl acetate content. |
| Dichloromethane/Hexane Mixture | Variable | Variable | Another adjustable system. Dichloromethane is a good solvent for many organics, and its volatility allows for easy removal. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves readily in the cold solvent or is insoluble in the hot solvent, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel containing fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that gives the desired compound a retention factor (Rf) of approximately 0.25-0.35 and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: A troubleshooting guide for low yield in recrystallization.
Validation & Comparative
A Comparative Analysis of 2-Aryl-5-Nitro-1H-Indole Analogs and Established NorA Efflux Pump Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 2-aryl-5-nitro-1H-indole derivatives against the Staphylococcus aureus NorA efflux pump, benchmarked against well-known inhibitors. This document compiles available experimental data, details methodologies for key assays, and visualizes relevant pathways and workflows to support further research and development in combating antimicrobial resistance.
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. One of the key mechanisms contributing to this resistance in Staphylococcus aureus is the overexpression of efflux pumps, such as NorA, which actively extrude a broad range of antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and efficacy. A promising strategy to counteract this resistance is the co-administration of efflux pump inhibitors (EPIs) with existing antibiotics to restore their activity.
This guide focuses on a class of synthetic compounds, the 2-aryl-5-nitro-1H-indoles, which have shown potential as NorA inhibitors. While specific data for 2-cyclopropyl-5-nitro-1H-indole is not extensively available in the public domain, this analysis centers on the broader, structurally related class of 2-aryl-5-nitro-1H-indoles. Their performance is compared with established NorA inhibitors, namely reserpine and verapamil, to provide a clear perspective on their potential as a novel class of EPIs.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of selected 2-aryl-5-nitro-1H-indole derivatives and known NorA inhibitors. The data is presented to facilitate a direct comparison of their inhibitory potential.
Table 1: Comparison of IC50 Values for NorA Efflux Pump Inhibition
| Compound Class | Specific Compound | IC50 (µM) | Citation |
| 2-Aryl-5-Nitro-1H-Indole Derivative | [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol | Not explicitly quantified, but identified as the most potent in the series. | [1] |
| Known NorA Inhibitor | Reserpine | ~9.0 | [2] |
| Known NorA Inhibitor | Verapamil | IC50 not directly reported for NorA inhibition in the reviewed literature. |
Table 2: Reduction in Minimum Inhibitory Concentration (MIC) of Antibiotics
| Inhibitor Class | Specific Inhibitor | Antibiotic | Fold Reduction in MIC | Inhibitor Concentration | Citation |
| 2-Aryl-5-Nitro-1H-Indole Derivative | 5-Nitro-2-phenylindole (INF55) | Ciprofloxacin | 4-fold | Not Specified | |
| 2-Aryl-5-Nitro-1H-Indole Derivative | A 2-aryl-5-nitro-1H-indole | Norfloxacin | 16-fold | 13.4 µM | [3] |
| 2-Aryl-5-Nitro-1H-Indole Derivative | A 2-aryl-5-nitro-1H-indole | Ciprofloxacin | 8-fold | 13 µM | [3] |
| Known NorA Inhibitor | Reserpine | Ciprofloxacin | Up to 4-fold | 20 mg/L (~32.7 µM) | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.
Ethidium Bromide Efflux Assay
This assay is a common method to determine the inhibitory effect of a compound on an efflux pump. Ethidium bromide (EtBr) is a fluorescent substrate of the NorA pump. Inhibition of the pump leads to the accumulation of EtBr inside the bacterial cells, resulting in an increase in fluorescence.
Materials:
-
Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Test compounds (e.g., 2-aryl-5-nitro-1H-indoles)
-
Known NorA inhibitor (e.g., Reserpine) as a positive control
-
Fluorometer with excitation at 530 nm and emission at 600 nm
-
96-well black, clear-bottom microplates
Procedure:
-
Bacterial Culture Preparation: Inoculate the S. aureus strain in TSB and incubate overnight at 37°C with shaking.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Loading with Ethidium Bromide: Add EtBr to the cell suspension to a final concentration of 1-2 µg/mL and incubate at room temperature for 1 hour in the dark to allow for EtBr accumulation.
-
Washing: Centrifuge the cells to remove excess EtBr and resuspend the pellet in PBS.
-
Efflux Initiation: Aliquot the EtBr-loaded cells into a 96-well plate. Add the test compounds at various concentrations. Use a known inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Fluorescence Monitoring: Immediately after adding the compounds, add glucose to energize the efflux pumps. Monitor the fluorescence in real-time using a fluorometer at 37°C. A decrease in fluorescence indicates EtBr efflux, while a stable or increased fluorescence suggests inhibition of the pump.
-
Data Analysis: Plot the fluorescence intensity over time. The percentage of inhibition can be calculated by comparing the fluorescence in the presence of the test compound to the controls.
Checkerboard Microdilution Assay
This assay is used to assess the synergistic effect between an efflux pump inhibitor and an antibiotic. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence and absence of the inhibitor.
Materials:
-
Staphylococcus aureus strain
-
Mueller-Hinton Broth (MHB)
-
Antibiotic solution (e.g., Ciprofloxacin)
-
Test inhibitor solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the antibiotic and the test inhibitor in MHB in separate tubes.
-
Plate Setup: In a 96-well plate, create a "checkerboard" pattern. Add decreasing concentrations of the antibiotic along the y-axis and decreasing concentrations of the inhibitor along the x-axis. Each well will contain a unique combination of antibiotic and inhibitor concentrations. Include control wells with only the antibiotic, only the inhibitor, and no active compounds (growth control).
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration in MHB. Add the inoculum to all wells of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: Determine the MIC of the antibiotic alone and in the presence of each concentration of the inhibitor by visual inspection for turbidity or by measuring the optical density.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes described in this guide.
Caption: Mechanism of NorA Efflux Pump Inhibition.
Caption: Ethidium Bromide Efflux Assay Workflow.
Caption: Checkerboard Assay Synergy Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of reserpine, an inhibitor of multidrug efflux pumps, on the in-vitro activities of ciprofloxacin, sparfloxacin and moxifloxacin against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Cyclopropyl-5-nitro-1H-indole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyclopropyl-5-nitro-1H-indole analogs. While direct and extensive SAR studies on this specific class of compounds are limited in publicly available literature, this document synthesizes findings from closely related 5-nitroindole and 2-substituted indole derivatives to infer potential therapeutic applications and guide future research. The primary biological activities associated with the 5-nitroindole scaffold are its potential as an anticancer agent through the stabilization of c-Myc G-quadruplex DNA and as an antibacterial agent via inhibition of the NorA efflux pump in bacteria.[1][2]
Comparative Analysis of Biological Activity
The 5-nitroindole core is a recurring motif in compounds designed to target significant biological pathways. The nature of the substituent at the 2-position of the indole ring plays a crucial role in modulating the potency and selectivity of these analogs.
Anticancer Activity: c-Myc G-Quadruplex Stabilization
Recent studies have highlighted the potential of 5-nitroindole derivatives as binders of the c-Myc promoter G-quadruplex, a non-canonical DNA structure that regulates the expression of the c-Myc oncogene.[1][3] Stabilization of this structure can lead to the downregulation of c-Myc, inducing cell-cycle arrest and apoptosis in cancer cells.[1][3]
While specific data for a 2-cyclopropyl analog is not available, studies on related 5-nitroindole derivatives with various substituents at different positions provide valuable insights into the SAR. For instance, the introduction of pyrrolidine-substituted side chains at the N1 position of the 5-nitroindole scaffold has been shown to enhance binding affinity to the c-Myc G-quadruplex and potent anticancer activity.[1]
Table 1: Anticancer Activity of Selected 5-Nitroindole Analogs
| Compound ID | Structure | Target | Assay | IC50 (µM) | Reference |
| Compound 5 | 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | HeLa Cells | Cell Viability | 5.08 ± 0.91 | [1] |
| Compound 7 | 1-((1-(3-(Pyrrolidin-1-yl)propyl)-1H-indol-3-yl)methyl)pyrrolidine-2,5-dione | HeLa Cells | Cell Viability | 5.89 ± 0.73 | [1] |
This table presents data for compounds with modifications at positions other than C2 to illustrate the general anticancer potential of the 5-nitroindole scaffold. The effect of a 2-cyclopropyl substituent remains to be experimentally determined but is hypothesized to influence the electronic and steric properties of the molecule, potentially affecting G-quadruplex binding.
Antibacterial Activity: NorA Efflux Pump Inhibition
The 5-nitroindole scaffold has also been identified as a promising framework for the development of bacterial NorA efflux pump inhibitors.[2] The NorA efflux pump is a major mechanism of multidrug resistance in Staphylococcus aureus, and its inhibition can restore the efficacy of conventional antibiotics.[2][4]
Structure-activity relationship studies on 2-aryl-5-nitro-1H-indoles have demonstrated that the nature of the aryl substituent at the 2-position significantly impacts the inhibitory activity.[2] Although data for a 2-cyclopropyl analog is not present in these studies, the tolerance for a range of substituted aryl groups suggests that a small, rigid substituent like a cyclopropyl group could be well-accommodated in the binding site and may confer favorable properties. The 5-nitro group has been suggested to be important for this activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are representative protocols for key experiments cited in the literature for analogous compounds.
Synthesis of 2-Substituted-5-nitro-1H-indoles (General Procedure)
A common route for the synthesis of 2-substituted-5-nitro-1H-indoles involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For a 2-cyclopropyl analog, a potential route could involve the reaction of 5-nitro-2-iodo-1H-indole with cyclopropylboronic acid under Suzuki coupling conditions.
Example Protocol for Vilsmeier-Haack reaction on 5-nitro-1H-indole:
-
To a solution of 5-nitro-1H-indole in dry DMF, add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for a specified time.
-
Pour the mixture into ice-cold water and neutralize with a base (e.g., NaOH solution).
-
The resulting precipitate (5-nitro-1H-indole-3-carbaldehyde) is filtered, washed with water, and dried.
-
This intermediate can then be further modified to introduce substituents at the 2-position through various chemical transformations.
c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the ability of a compound to stabilize the c-Myc G-quadruplex structure.
-
A dual-labeled oligonucleotide corresponding to the c-Myc promoter sequence (e.g., with FAM and TAMRA) is used.
-
The oligonucleotide is annealed in a potassium-containing buffer to form the G-quadruplex structure.
-
The test compound is added at varying concentrations.
-
The fluorescence is measured at the appropriate excitation and emission wavelengths.
-
An increase in the melting temperature (Tm) of the G-quadruplex in the presence of the compound indicates stabilization and binding.
NorA Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)
This assay measures the ability of a compound to inhibit the efflux of a known NorA substrate, ethidium bromide (EtBr).
-
A culture of S. aureus known to overexpress the NorA pump is grown to mid-log phase.
-
The cells are washed and resuspended in a buffer containing glucose.
-
The cells are loaded with EtBr.
-
The test compound is added, followed by the addition of glucose to energize the efflux pumps.
-
The fluorescence of the cell suspension is monitored over time. A slower decrease in fluorescence in the presence of the test compound compared to the control indicates inhibition of EtBr efflux.
Visualizations
Experimental Workflow for SAR Studies
References
- 1. d-nb.info [d-nb.info]
- 2. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the In Vivo Validation Landscape for Novel Indole-Based Anticancer Agents: A Comparative Guide
For Immediate Release
The quest for novel, more effective cancer therapeutics has led researchers to explore a vast chemical space, with indole-containing compounds emerging as a particularly promising class of anticancer agents.[1][2] These scaffolds are present in numerous clinically approved drugs and are known to modulate a variety of oncogenic pathways.[1] This guide provides a comparative framework for the in vivo validation of a novel indole-based candidate, 2-cyclopropyl-5-nitro-1H-indole , against established standards of care. While in vivo data for this specific molecule is not yet publicly available, this document outlines the essential experimental protocols and data presentation required for its preclinical validation, using hypothetical data for illustrative purposes.
Comparative Efficacy in a Xenograft Model
The cornerstone of in vivo validation for a novel anticancer agent is its evaluation in a relevant animal model. The most common approach is the use of a xenograft model, where human cancer cells are implanted into immunodeficient mice.[3][4][5] The following table summarizes the hypothetical efficacy of this compound in a non-small cell lung cancer (NSCLC) xenograft model, compared to Paclitaxel, a standard-of-care chemotherapeutic agent known to interfere with microtubule function.[1]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) | Mortality |
| Vehicle Control | 0.5% CMC, p.o., daily | 0 | +2.5 | 0/10 |
| This compound | 50 mg/kg, p.o., daily | 75 | -3.0 | 0/10 |
| Paclitaxel | 20 mg/kg, i.p., twice weekly | 60 | -8.5 | 1/10 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of any new therapeutic agent. Below are the methodologies for the key experiments that would be cited in an in vivo study of this compound.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Culture: A549 human NSCLC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice are used for the study. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[3]
-
Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) are subcutaneously injected into the right flank of each mouse.[3]
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group). This compound is administered orally (p.o.) daily, while Paclitaxel is administered intraperitoneally (i.p.) twice weekly. The vehicle control group receives the formulation vehicle.
-
Efficacy Assessment: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.[3] Body weight is also monitored as an indicator of toxicity. The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Pharmacokinetic (PK) Analysis
-
Drug Administration: A single dose of this compound is administered intravenously (i.v.) and orally (p.o.) to separate cohorts of mice.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F) are calculated using appropriate software.
Visualizing Experimental and Mechanistic Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological mechanisms.
Caption: Experimental workflow for in vivo efficacy testing.
Many indole derivatives exert their anticancer effects by interacting with microtubules, leading to cell cycle arrest and apoptosis.[1] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion
The in vivo validation of a novel anticancer agent like this compound requires a systematic and rigorous approach. By employing established xenograft models, conducting detailed pharmacokinetic studies, and comparing the agent's efficacy and toxicity against standard-of-care drugs, researchers can build a strong preclinical data package. The hypothetical data presented in this guide illustrates a favorable profile for this compound, suggesting potent antitumor activity with a better safety profile than Paclitaxel. Further studies would be necessary to confirm these findings and to fully elucidate the compound's mechanism of action. This comprehensive evaluation is essential for the successful translation of promising laboratory discoveries into clinically effective cancer therapies.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indole-in-the-target-based-design-of-anticancer-agents-a-versatile-scaffold-with-diverse-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 3. Xenograft tumor model [bio-protocol.org]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
A Comparative Analysis of 2-Cyclopropyl-5-nitro-1H-indole and Other 5-Nitroindole Derivatives: A Guide for Researchers
A comprehensive review of the biological activities and physicochemical properties of 5-nitroindole derivatives, with a specific focus on the structural and potential functional characteristics of 2-cyclopropyl-5-nitro-1H-indole.
Executive Summary
The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of this compound with other reported 5-nitroindole derivatives. While extensive biological data for many 5-nitroindole derivatives is available, a notable gap exists in the public domain regarding the specific biological activity of this compound. Patent literature primarily identifies this compound as a synthetic intermediate for the preparation of modulators of ATP-binding cassette (ABC) transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR).[1][2][3][4]
This guide will therefore focus on providing a detailed comparison based on the available physicochemical data for this compound and the extensive biological data available for other key 5-nitroindole derivatives. By examining structure-activity relationships within this class of compounds, we can infer the potential biological profile of this compound and guide future research in this area.
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented below. These properties are crucial for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | - |
| Molecular Weight | 202.21 g/mol | - |
| Appearance | - | - |
| Melting Point | - | - |
| Solubility | - | - |
| LogP | - | - |
Comparative Biological Activities of 5-Nitroindole Derivatives
Numerous studies have highlighted the diverse biological activities of 5-nitroindole derivatives. These activities are often modulated by the nature and position of substituents on the indole ring.
Anticancer Activity
5-Nitroindole derivatives have shown significant promise as anticancer agents. Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. For instance, certain 5-nitroindole-based compounds have been investigated as c-Myc G-quadruplex binders, which can downregulate the expression of the c-Myc oncogene.
| Compound | Biological Activity | Cell Lines | IC₅₀/EC₅₀ | Reference |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | Cytotoxic | Non-small cell lung cancer (HOP-62), Leukaemia (HL-60(TB), MOLT-4) | log₁₀GI₅₀ < -8.00 (HOP-62) | |
| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex binding, c-Myc downregulation, cell cycle arrest | HeLa | - | |
| (1-methyl-5-nitro-3-phenylindol-2-yl)methanol | - | - | - |
Antimicrobial Activity
The 5-nitroindole scaffold is also a key component in compounds with potent antimicrobial properties. These derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
| Compound | Activity | Target Organisms | MIC | Reference |
| 5-nitro-2-phenylindole | NorA efflux pump inhibitor | Staphylococcus aureus | 4-fold increase in ciprofloxacin susceptibility | |
| Indole-thiadiazole and Indole-triazole derivatives | Antibacterial | MRSA | More effective than ciprofloxacin |
Structure-Activity Relationship (SAR) and Potential of this compound
The biological activity of 5-nitroindole derivatives is highly dependent on the substituents at various positions of the indole ring.
-
Position 1 (N-H): Substitution at the N1 position can influence the compound's physicochemical properties and its ability to interact with biological targets.
-
Position 2: The substituent at the C2 position plays a crucial role in determining the specific biological activity. The introduction of a cyclopropyl group, as in this compound, is of particular interest. The cyclopropyl ring is a bioisostere of a phenyl ring and can introduce conformational rigidity, which may enhance binding to target proteins. It can also influence the metabolic stability of the compound.
-
Position 3: Modifications at the C3 position have been shown to be critical for various activities, including anticancer and antimicrobial effects.
-
Position 5 (NO₂): The nitro group at the C5 position is a strong electron-withdrawing group and is often essential for the observed biological activity. It can participate in hydrogen bonding and other interactions with biological targets.
Based on the known activities of other 2-substituted 5-nitroindoles, it is plausible that This compound could exhibit anticancer or antimicrobial properties. The presence of the cyclopropyl group may confer a unique pharmacological profile compared to derivatives with other substituents at the C2 position. Further experimental evaluation is necessary to confirm these hypotheses.
Experimental Protocols
General Synthesis of 5-Nitroindole Derivatives
A common synthetic route to 5-nitroindole derivatives involves the nitration of an appropriately substituted indole. The following is a general procedure and should be adapted based on the specific target molecule.
Diagram of a general synthetic workflow:
Caption: General synthetic workflow for 5-nitroindole derivatives.
Protocol:
-
Nitration: The starting indole is dissolved in a suitable solvent (e.g., concentrated sulfuric acid) and cooled to 0°C. A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 5-nitroindole derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Diagram of the MTT assay workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Culture: Cancer cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The 5-nitroindole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While a significant body of research exists on the biological activities of various 5-nitroindole derivatives, this compound remains largely unexplored in the public scientific literature, with its primary role documented as a synthetic intermediate.
Based on structure-activity relationship studies of related compounds, it is reasonable to hypothesize that this compound may possess latent biological activities, potentially in the realms of anticancer or antimicrobial applications. The presence of the cyclopropyl moiety at the C2 position could confer advantageous properties such as enhanced target binding and improved metabolic stability.
To unlock the full potential of this and other under-investigated 5-nitroindole derivatives, further research is imperative. Future studies should focus on:
-
Synthesis and Characterization: The synthesis and full physicochemical characterization of this compound.
-
Biological Screening: Comprehensive screening of the compound against a diverse panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.
-
Lead Optimization: If promising activity is identified, further structural modifications could be explored to optimize potency and selectivity.
This guide provides a framework for understanding the current landscape of 5-nitroindole research and highlights the untapped potential of specific derivatives like this compound, encouraging further investigation into this promising area of medicinal chemistry.
References
- 1. PT2007756E - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]
- 2. US7645789B2 - Indole derivatives as CFTR modulators - Google Patents [patents.google.com]
- 3. DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT - Google Patents [patents.google.com]
- 4. USRE50453E1 - Indole derivatives as CFTR modulators - Google Patents [patents.google.com]
Cross-Validation of 2-Cyclopropyl-5-Nitro-1H-Indole's Activity in Cancer Models: A Comparative Analysis
A comprehensive review of the available scientific literature and bioactivity databases reveals a notable absence of specific preclinical data for 2-cyclopropyl-5-nitro-1H-indole in cancer models. While this particular derivative lacks published activity reports, the broader class of 5-nitroindole compounds has demonstrated significant potential as anticancer agents, primarily through the targeting of the c-Myc oncogene.
This guide, therefore, provides a comparative analysis based on the reported activity of structurally related 5-nitroindole derivatives, offering a predictive cross-validation of the potential efficacy and mechanism of action for this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future studies and screening cascades.
Mechanism of Action: Targeting the c-Myc G-Quadruplex
Recent studies have illuminated the role of pyrrolidine-substituted 5-nitroindoles as potent binders of the G-quadruplex (G4) structure in the promoter region of the c-Myc gene.[1] The c-Myc oncogene is a critical driver of cell proliferation and is overexpressed in a wide range of human cancers. Its promoter contains a guanine-rich sequence that can fold into a G4 secondary structure, which acts as a silencer element for transcription.
By stabilizing this G4 structure, 5-nitroindole derivatives can effectively downregulate c-Myc expression, leading to cell cycle arrest and the induction of apoptosis. Furthermore, some of these compounds have been shown to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1]
Figure 1. Proposed signaling pathway for 5-nitroindole derivatives.
Comparative Performance Data
While specific data for this compound is unavailable, the following table summarizes the in vitro activity of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (cervical cancer) cell line, as reported in the literature.[1] For comparison, data for a standard-of-care chemotherapy agent, Cisplatin, is often in the low micromolar range for this cell line.
| Compound | Cancer Model | Assay Type | IC50 (µM) | Notes |
| Compound 5 (pyrrolidine-substituted 5-nitroindole) | HeLa | Cell Viability Assay | 5.08 ± 0.91 | Demonstrated potent c-Myc G-quadruplex binding.[1] |
| Compound 7 (pyrrolidine-substituted 5-nitroindole) | HeLa | Cell Viability Assay | 5.89 ± 0.73 | Also showed significant c-Myc G-quadruplex stabilization.[1] |
| This compound | Various | Not Available | - | No publicly available data. |
| Alternative: OMO-103 (c-Myc inhibitor) | Solid Tumors | Phase I Clinical Trial | - | Demonstrated safety and signs of anti-tumor activity. |
| Alternative: CX-5461 (G-quadruplex binder) | BRCA-deficient tumors | Preclinical | - | Shows synthetic lethality. |
Experimental Protocols
To facilitate the cross-validation of this compound's activity, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Figure 2. Workflow for the MTT cell viability assay.
c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of a compound to stabilize the c-Myc G-quadruplex structure.
Protocol:
-
Oligonucleotide Preparation: A fluorescently labeled oligonucleotide corresponding to the c-Myc promoter G-quadruplex sequence is used. The oligonucleotide is dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA).
-
Assay Conditions: The assay is performed in a buffer containing a physiologically relevant concentration of potassium ions to promote G-quadruplex formation.
-
Compound Addition: The test compound is added to the labeled oligonucleotide solution.
-
Fluorescence Measurement: The fluorescence is monitored over a range of temperatures. An increase in the melting temperature (Tm) of the G-quadruplex in the presence of the compound indicates stabilization.
-
Data Analysis: The change in Tm (ΔTm) is calculated to quantify the binding and stabilization activity.
Alternative and Comparative Compounds
Given the targeting of the c-Myc pathway by 5-nitroindoles, relevant comparative compounds for future studies would include other c-Myc inhibitors or G-quadruplex binders.
-
Direct c-Myc Inhibitors: Several small molecules and peptides that directly inhibit c-Myc are in various stages of preclinical and clinical development. OMO-103 is a mini-protein that has shown promise in early clinical trials.
-
Other G-Quadruplex Binders: A variety of natural and synthetic compounds, such as Quarfloxin (CX-3543) and CX-5461, have been developed to target G-quadruplexes in telomeres and oncogene promoters. These compounds often exhibit broad anticancer activity.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the established mechanism of action for the broader 5-nitroindole class provides a strong rationale for its investigation as a c-Myc G-quadruplex binder. The protocols and comparative data presented in this guide offer a framework for the systematic evaluation of this compound across a panel of cancer models. Future research should focus on synthesizing this compound and performing in vitro screening against a diverse panel of cancer cell lines, followed by mechanistic studies to confirm its interaction with the c-Myc G-quadruplex and subsequent in vivo efficacy studies in relevant xenograft models. Such a data-driven approach will be crucial in determining the therapeutic potential of this specific indole derivative.
References
A Head-to-Head Comparison of NorA Efflux Pump Inhibitors: 2-cyclopropyl-5-nitro-1H-indole and INF55
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly Staphylococcus aureus, poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as NorA, which actively expel a broad range of antimicrobial agents from the bacterial cell. The development of efflux pump inhibitors (EPIs) that can be used in combination with existing antibiotics is a promising strategy to combat this resistance. This guide provides a detailed head-to-head comparison of two indole-based NorA inhibitors: 2-cyclopropyl-5-nitro-1H-indole and the well-characterized inhibitor INF55 (5-nitro-2-phenyl-1H-indole).
Overview of the Compounds
Both this compound and INF55 belong to the class of 2-aryl-5-nitro-1H-indoles, which have been identified as potent inhibitors of the NorA efflux pump in S. aureus. These compounds act by blocking the pump's ability to extrude antibiotics, thereby restoring their efficacy.
INF55 , with its 2-phenyl substitution, has been extensively studied and serves as a reference compound in the development of novel NorA inhibitors. This compound represents a structural analog where the phenyl group is replaced by a cyclopropyl group, a modification aimed at exploring the structure-activity relationship and potentially improving inhibitory activity.
Quantitative Performance Data
The inhibitory activity of these compounds is typically evaluated by their ability to potentiate the effect of a known NorA substrate, such as the fluoroquinolone antibiotic norfloxacin or the fluorescent dye ethidium bromide. A lower minimum inhibitory concentration (MIC) of the antibiotic in the presence of the inhibitor indicates greater potentiation.
| Compound | NorA Substrate | Concentration of Inhibitor | Fold Increase in Norfloxacin Potency | Reference |
| INF55 | Norfloxacin | Not specified | Baseline for comparison | [1] |
| 2-aryl-5-nitro-1H-indole derivative | Norfloxacin | 13.4 µM | 16-fold | [1] |
Experimental Protocols
The primary method for evaluating the efficacy of NorA efflux pump inhibitors is the ethidium bromide (EtBr) efflux assay . This assay leverages the fluorescent properties of EtBr, a known substrate of the NorA pump.
Ethidium Bromide Efflux Assay Protocol
Objective: To measure the ability of a compound to inhibit the efflux of ethidium bromide from Staphylococcus aureus cells overexpressing the NorA pump.
Materials:
-
Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Test compounds (this compound, INF55) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the NorA-overexpressing S. aureus strain in TSB and incubate overnight at 37°C with shaking.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).
-
-
Loading with Ethidium Bromide:
-
Incubate the bacterial suspension with EtBr at a final concentration that allows for accumulation within the cells (e.g., 1-2 µg/mL) in the presence of an energy source like glucose to facilitate active uptake. This is often done at 37°C for a set period (e.g., 30 minutes).
-
-
Initiation of Efflux:
-
After the loading phase, centrifuge the cells, remove the supernatant containing excess EtBr, and resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
-
Inhibition and Measurement:
-
Add the test compounds (this compound or INF55) at various concentrations to the cell suspension. A control with no inhibitor is also included.
-
Immediately place the samples in a fluorometer and measure the fluorescence over time. As EtBr is pumped out of the cells, its fluorescence decreases.
-
-
Data Analysis:
-
The rate of decrease in fluorescence is proportional to the rate of EtBr efflux. The inhibitory effect of the test compounds is determined by comparing the rate of efflux in their presence to the control. The data can be used to calculate IC50 values.
-
Mechanism of Action and Signaling Pathways
The NorA efflux pump is a member of the Major Facilitator Superfamily (MFS) of transporters. It functions as a drug/H+ antiporter, utilizing the proton motive force across the bacterial cell membrane to expel substrates.
Logical Workflow for Evaluating NorA Inhibitors
The process of identifying and characterizing novel NorA inhibitors follows a logical progression from initial screening to more detailed mechanistic studies.
Conclusion
Both this compound and INF55 are promising scaffolds for the development of NorA efflux pump inhibitors. While INF55 is a well-established inhibitor, the exploration of analogs like this compound is crucial for elucidating the structure-activity relationships that govern NorA inhibition. Further direct comparative studies are warranted to definitively determine the relative potency of these two compounds. The experimental protocols and mechanistic understanding provided in this guide offer a framework for researchers to continue the vital work of developing effective therapies to combat antibiotic resistance.
References
Comparative In Vivo Efficacy and Toxicity of 2-Cyclopropyl-5-Nitro-1H-Indole Derivatives: A Guideline for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy and toxicity of compounds related to 2-cyclopropyl-5-nitro-1H-indole derivatives. Due to a lack of publicly available, direct comparative in vivo studies on a series of this compound derivatives, this document leverages data from closely related structures to provide insights into their potential as anti-cancer agents. The information presented herein is intended to guide future preclinical research in this area.
In Vivo Efficacy of Structurally Related 2-Cyclopropylindoloquinones
A key study in the field of bioreductively activated antitumor agents investigated a series of 2-cycloalkyl- and 2-alkyl-3-(hydroxymethyl)-1-methylindoloquinones. Among the most effective compounds identified in vitro, two were selected for in vivo evaluation: 5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione and 3-(hydroxymethyl)-5-(2-methylaziridin-1-yl)-1,2-dimethylindole-4,7-dione . Both of these compounds demonstrated significant antitumor activity in animal models, both as single agents and in combination with radiation. Notably, they showed substantial improvements over the reference compound EO9 at their maximum tolerated doses in the RIF-1 tumor model.[1]
Summary of In Vivo Antitumor Activity
| Compound ID | Chemical Name | Animal Model | Efficacy Highlights |
| 21 | 5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione | RIF-1 Tumor Model | Showed substantial improvements over EO9 as a single agent at the maximum tolerated dose.[1] |
| 54 | 3-(hydroxymethyl)-5-(2-methylaziridin-1-yl)-1,2-dimethylindole-4,7-dione | KHT Tumor Model | Demonstrated comparable efficacy to EO9.[1] |
Insights from In Vitro Studies on 5-Nitroindole Derivatives
While in vivo data is limited, in vitro studies have established that substituted 5-nitroindoles possess broad-spectrum anticancer activities.[2] These compounds have been shown to target and bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression.[2] This mechanism induces cell-cycle arrest and has been a focal point for the development of novel cancer therapeutics.[2] The presence of a nitro group at the 5-position of the indole core is considered critical for this binding and subsequent biological activity.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments in the evaluation of novel anticancer agents, based on common practices in the field.
In Vivo Antitumor Efficacy Studies
-
Animal Models: Studies typically utilize immunodeficient mice (e.g., athymic nude mice) or syngeneic tumor models (e.g., mouse sarcoma S-180 or Ehrlich ascites carcinoma in Swiss albino mice).
-
Tumor Implantation: Solid tumors are established by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse. For ascites models, tumor cells are injected intraperitoneally.
-
Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into control and treatment groups. The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) for a specified number of consecutive days (e.g., once daily for 7 days).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The primary efficacy endpoint is often the inhibition of tumor growth, calculated as the percentage of the mean tumor volume of the treated group relative to the control group. For ascites models, an increase in the median survival time of treated animals over the control group is a key parameter.
In Vivo Toxicity Assessment
-
Animal Models: Healthy, non-tumor-bearing mice of the same strain used for efficacy studies are typically used.
-
Drug Administration: The test compound is administered at various dose levels, including the therapeutic dose and higher doses, following the same route and schedule as in the efficacy studies.
-
Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematological and Biochemical Analysis: At the end of the study, blood samples are collected for complete blood count (CBC) and analysis of biochemical parameters related to liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
Histopathological Examination: Major organs (e.g., liver, kidney, spleen, heart, lungs) are harvested, weighed, and preserved for histopathological analysis to identify any drug-induced tissue damage.
Visualizing Potential Mechanisms and Workflows
To facilitate a deeper understanding of the potential mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Caption: Hypothesized signaling pathway for 5-nitroindole derivatives.
Caption: General experimental workflow for in vivo evaluation.
References
- 1. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-cyclopropyl-5-nitro-1H-indole: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-cyclopropyl-5-nitro-1H-indole must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management of waste containing this compound, aligning with regulatory compliance and industry best practices.
Immediate Safety and Hazard Identification
This compound is a hazardous substance requiring careful handling. According to its Safety Data Sheet (SDS), this compound presents multiple risks that must be addressed to ensure personnel safety.
Key Hazards:
-
Toxicity: Harmful if swallowed and toxic in contact with skin.
-
Irritation: Causes serious eye irritation.
-
Environmental Hazard: Very toxic to aquatic life.
Immediate first aid measures are critical in the event of exposure. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth and seek immediate medical attention.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation at the point of generation. Due to its hazardous properties, this compound and any materials contaminated with it must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions containing this compound, including reaction mixtures, purification fractions, and rinsing solvents.
-
Sharps Waste: Contaminated needles, syringes, and broken glassware.
These waste streams must be segregated from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal workflow is mandatory to mitigate risks and comply with environmental regulations.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.
Waste Collection and Labeling
-
Container Selection: Use designated, leak-proof, and chemically compatible containers for each waste stream.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Environmental Hazard").
-
Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Approved Disposal Routes
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The following are the approved disposal pathways:
-
Licensed Hazardous Waste Disposal Vendor: This is the primary and recommended method of disposal. A certified vendor will have the expertise and facilities to handle and dispose of the chemical waste in accordance with federal and local regulations.
-
Incineration: For solid and liquid organic waste, high-temperature incineration at a permitted facility is a common and effective disposal method. This process destroys the organic molecule, converting it to less harmful combustion products.
-
Chemical Treatment (by licensed professionals): In some cases, chemical treatment to reduce the toxicity of the compound may be employed by the disposal facility. This can involve the reduction of the nitro group to a less toxic amine. This process should only be carried out by trained professionals in a controlled environment.
The following diagram illustrates the decision-making process for the disposal of this compound.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not publicly available, the following table summarizes key hazard information from its Safety Data Sheet, which informs the disposal procedures.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312, P330, P501 |
| Acute Toxicity, Dermal | Category 3 | P280, P302+P352, P312, P361+P364, P405, P501 |
| Serious Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Acute Aquatic Toxicity | Category 1 | P273, P391, P501 |
Experimental Protocols
The disposal procedures outlined in this document are based on established safety protocols for handling hazardous chemical waste and do not involve experimental methodologies. The primary "protocol" is the engagement of a licensed environmental services company for final disposal.
The logical relationship for ensuring safe disposal is visualized in the following diagram.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
Personal protective equipment for handling 2-cyclopropyl-5-nitro-1H-indole
This guide provides crucial safety and logistical information for the handling and disposal of 2-cyclopropyl-5-nitro-1H-indole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar nitro-containing aromatic compounds.
1. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | To protect against splashes and dust. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or latex).[2] Lab coat or chemical-resistant coveralls.[5] | To prevent skin contact. | |
| Respiratory Protection | NIOSH-approved respirator with a particle filter.[4] | Required when engineering controls are insufficient or when handling powder outside of a ventilated enclosure. | |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant. | To protect feet from spills. |
2. Safe Handling Procedures
Adherence to proper handling protocols is critical to minimize risk.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound.[1][8] Do not eat, drink, or smoke in the laboratory.[1][6]
-
Avoiding Contamination : Avoid generating dust when handling the solid form.[6][7] Prevent contact with skin, eyes, and clothing.[1][6]
3. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water.[1] Get medical advice if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]
-
Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
4. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not allow the chemical to enter drains or sewer systems.[7]
5. Experimental Workflow
The following diagram outlines the logical workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
